molecular formula C8H10N2O2 B1322435 2-Ethyl-6-nitroaniline CAS No. 59816-94-3

2-Ethyl-6-nitroaniline

Cat. No.: B1322435
CAS No.: 59816-94-3
M. Wt: 166.18 g/mol
InChI Key: GZOOCJUOEDETNE-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitroaniline is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOOCJUOEDETNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethyl-6-nitroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Analytical Methodologies

Executive Summary

2-Ethyl-6-nitroaniline (CAS: 59816-94-3) is a disubstituted aniline derivative characterized by the presence of an ethyl group at the ortho position and a nitro group at the opposing ortho (6-position) relative to the amine.[1] This specific substitution pattern creates a sterically congested environment around the amino group, distinguishing its reactivity profile from the more common 2-methyl analogues.

This guide provides a definitive technical breakdown of the molecule’s stoichiometry, synthetic challenges (specifically regioselectivity during nitration), and validated analytical protocols for its isolation from isomeric byproducts.

Physicochemical Characterization

The precise molecular weight and formula are fundamental for stoichiometric calculations in downstream synthesis, particularly in the manufacturing of dinitroaniline herbicides and azo dye intermediates.

Table 1: Molecular Identity & Constants
PropertyValueTechnical Notes
IUPAC Name 2-Ethyl-6-nitrobenzenamineSystematic nomenclature prioritizing the amine.
CAS Registry Number 59816-94-3 Distinct from N-ethyl-2-nitroaniline (CAS 10112-15-9).
Molecular Formula

Carbon (57.82%), Hydrogen (6.07%), Nitrogen (16.86%).
Molecular Weight 166.18 g/mol Monoisotopic mass: 166.0742 g/mol .
Physical State Solid (Crystalline)Typically yellow to orange needles.
Predicted LogP ~2.3 - 2.5Lipophilic due to the ethyl chain; low water solubility.
pKa (Conjugate Acid) ~ -0.5 to 0.5Weakly basic due to the electron-withdrawing nitro group.
Structural Visualization

The following diagram illustrates the connectivity and the steric crowding at the nitrogen center, which influences both biological activity and synthetic coupling rates.

G Figure 1: Structural connectivity and intramolecular interactions of this compound. Aniline Aniline Core (Aromatic Ring) Ethyl 2-Ethyl Group (Steric Bulk) Aniline->Ethyl Position 2 Nitro 6-Nitro Group (EWG / H-Bonding) Aniline->Nitro Position 6 Amine 1-Amino Group (Reactive Center) Aniline->Amine Position 1 Ethyl->Amine Steric Hindrance Nitro->Amine Intramolecular H-Bonding

Synthetic Methodology & Causality

The synthesis of this compound is non-trivial due to the directing effects of the substituents on the starting material, 2-ethylaniline.

The Regioselectivity Challenge

In the nitration of 2-ethylaniline:

  • Amino Group: Strong ortho/para director.

  • Ethyl Group: Weak ortho/para director.

The amino group dominates the orientation. This leads to two primary isomers:

  • 4-Nitro isomer (Major): Para to the amine. Sterically favored.

  • 6-Nitro isomer (Target): Ortho to the amine. Sterically hindered by the adjacent ethyl group, but stabilized by intramolecular hydrogen bonding.

Validated Synthetic Protocol (Nitration)

Objective: Maximize the yield of the 6-nitro isomer while suppressing the 4-nitro formation.

  • Protection (Optional but Recommended): Acetylation of 2-ethylaniline to N-(2-ethylphenyl)acetamide.

    • Causality: The bulky acetyl group increases steric hindrance at the ortho positions, but it prevents oxidation of the amine. However, to target the 6-position, direct nitration (carefully controlled) or specific directing groups are often used. For the free amine, mixed acid nitration is standard.

  • Nitration:

    • Reagents: Conc.

      
       (Solvent/Catalyst) + Fuming 
      
      
      
      (Nitrating agent).
    • Conditions: -5°C to 0°C.

    • Mechanism: Generation of the nitronium ion (

      
      ).
      
  • Isomer Separation (Critical Step):

    • The reaction mixture is poured over ice.

    • Steam Distillation: The This compound (ortho-nitro) is volatile with steam due to intramolecular hydrogen bonding (chelation between

      
       and 
      
      
      
      ), which prevents intermolecular association.
    • The 4-nitro isomer (para-nitro) is non-volatile and remains in the residue.

Synthesis Figure 2: Synthetic workflow emphasizing the separation of ortho/para isomers. Start Starting Material: 2-Ethylaniline Reagents Mixed Acid Nitration (H2SO4 / HNO3, <0°C) Start->Reagents Intermediate Isomeric Mixture: (4-Nitro + 6-Nitro) Reagents->Intermediate Electrophilic Subst. Separation Steam Distillation Intermediate->Separation Exploiting H-Bonding Target Distillate: This compound (Target) Separation->Target Volatile Waste Residue: 4-Nitro isomer Separation->Waste Non-Volatile

Analytical Methodologies

To ensure the integrity of the compound for pharmaceutical or herbicide applications, high-performance liquid chromatography (HPLC) is required to quantify the ratio of the 6-nitro target to the 4-nitro impurity.

HPLC Protocol (Reverse Phase)

This protocol is self-validating; the retention time shift between isomers confirms the identity based on polarity differences.

  • Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile : Water (60 : 40 v/v).[2]

    • Note: Isocratic elution is sufficient due to the distinct polarity difference.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (aromatic absorption).

  • Temperature: 25°C.

Expected Data:

CompoundRelative PolarityPredicted RetentionRationale
4-Nitro isomer Higher (Polar)Early Elution (

min)
Exposed polar groups interact with water.
This compound Lower (Non-polar)Late Elution (

min)
Intramolecular H-bond masks polarity; interacts with C18.

Safety & Handling (SDS Summary)

As a nitroaniline derivative, this compound poses specific toxicological risks that must be mitigated in the lab.

  • Acute Toxicity: High risk of Methemoglobinemia (oxidation of hemoglobin). Absorption through skin is rapid.

  • Handling: Double nitrile gloves, chemical fume hood, and face shield are mandatory.

  • First Aid: In case of cyanosis (blue skin/lips), administer oxygen immediately and seek medical attention.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6946, 2-Nitroaniline (Analogue Reference). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (1994). NIOSH Manual of Analytical Methods: p-Nitroaniline. Retrieved from [Link]

Sources

Strategic Synthesis of 2-Ethyl-6-nitroaniline: A Regioselective Blocking Group Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-ethyl-6-nitroaniline from 2-ethylaniline presents a classic challenge in aromatic substitution: controlling regioselectivity. Direct nitration is dominated by the para-directing power of the amino group, yielding predominantly 2-ethyl-4-nitroaniline. To achieve the 2,6-substitution pattern with high fidelity, this guide details a Sulfonation-Blocking Strategy . This method utilizes a reversible sulfonic acid group to protect the para-position, forcing nitration to the sterically congested 6-position, followed by desulfonation. This protocol ensures high isomeric purity suitable for pharmaceutical and agrochemical applications.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

In 2-ethylaniline, the amino group (-NH


) is a strong activator and ortho, para-director. The ethyl group is a weak activator and ortho, para-director.
  • Direct Nitration: The para-position (C4) is sterically accessible and electronically favored. Direct nitration typically yields >90% 4-nitro isomer and <10% 6-nitro isomer.

  • Steric Hindrance: The 6-position is flanked by the amino group and the ethyl group, creating significant steric strain (the "ortho effect"), further discouraging direct attack at this site.

The Solution: Transient Blocking Group

To synthesize the 6-nitro isomer exclusively, we must block the C4 position. The sulfonic acid group (-SO


H) is ideal because:
  • Regiocontrol: It installs selectively at the para-position relative to the amine.

  • Deactivation: It moderates the ring reactivity, preventing over-nitration.

  • Reversibility: It can be removed (desulfonation) via acid hydrolysis.

G start 2-Ethylaniline direct Direct Nitration (Uncontrolled) start->direct block Step 1: Sulfonation (Blocks C4) start->block H2SO4, Heat para 2-Ethyl-4-nitroaniline (Major Product, Undesired) direct->para >90% Yield inter 4-Amino-3-ethyl- benzenesulfonic acid block->inter nitrate Step 2: Nitration (Forced to C6) inter->nitrate HNO3/H2SO4 inter2 2-Ethyl-6-nitro- 4-sulfonic acid nitrate->inter2 finish Step 3: Desulfonation (Hydrolysis) inter2->finish H+, Heat target This compound (Target) finish->target

Figure 1: Comparative reaction pathways showing the failure of direct nitration versus the success of the blocking group strategy.

Technical Workflow: The Sulfonation Route

Step 1: Protection via "Baking" Sulfonation

This step installs the sulfonic acid group at the para-position. We utilize the "Baking Process" (solid-state rearrangement) to maximize para-selectivity and minimize waste.

  • Reagents: 2-Ethylaniline (1.0 eq), Sulfuric Acid (98%, 1.05 eq).

  • Mechanism: Formation of the amine sulfate salt followed by thermal rearrangement (phenylsulfamic acid pathway).

Protocol:

  • Salt Formation: In a reactor, charge 2-ethylaniline. Slowly add stoichiometric sulfuric acid (98%) with stirring. The exotherm will form a solid sulfate salt.

  • Baking: Transfer the salt to a vacuum oven or a high-temperature reactor. Heat to 180–200°C for 6–8 hours under vacuum (to remove water).

    • Checkpoint: The reaction is complete when the material becomes water-soluble (formation of zwitterionic sulfonic acid) and alkali-soluble.

  • Isolation: Cool the mass. Dissolve in dilute sodium hydroxide to form sodium 4-amino-3-ethylbenzenesulfonate. Filter to remove any unreacted organic impurities. Acidify with HCl to precipitate 4-amino-3-ethylbenzenesulfonic acid .

Step 2: Regioselective Nitration

With the C4 position blocked, the directing power of the amine forces the electrophile to the only remaining ortho position: C6.

  • Reagents: 4-Amino-3-ethylbenzenesulfonic acid, Mixed Acid (HNO

    
    /H
    
    
    
    SO
    
    
    ).
  • Temperature Control: < 10°C (Critical).

Protocol:

  • Dissolution: Dissolve the sulfonic acid precursor in concentrated H

    
    SO
    
    
    
    (solvent and catalyst). Cool to 0–5°C.
  • Nitration: Add a mixture of HNO

    
     (1.05 eq) and H
    
    
    
    SO
    
    
    dropwise. Maintain temperature below 10°C .
    • Why? Higher temperatures risk desulfonation or oxidative degradation of the amine.

  • Quench: Stir for 1 hour at 5°C. Pour the mixture onto crushed ice.

  • Isolation: The product, 2-ethyl-4-sulfo-6-nitroaniline , may precipitate or remain in solution depending on pH. Usually, it is salted out or used directly in the next step (telescoping).

Step 3: Desulfonation (Hydrolysis)

The final step removes the blocking group to release the target molecule.

  • Reagents: Dilute Sulfuric Acid (approx. 40–50%).

  • Conditions: Reflux (110–120°C).

Protocol:

  • Hydrolysis: Take the crude nitration mass (diluted with water to ~40% acid concentration) and heat to reflux.

  • Steam Distillation (Purification): As the sulfonic acid group is cleaved, This compound is formed. Unlike the sulfonic acid precursor, the product is steam volatile due to intramolecular hydrogen bonding between the -NH

    
     and -NO
    
    
    
    groups.
  • Collection: Steam distill the mixture. The product will codistill with water as bright orange/yellow crystals.

  • Filtration: Collect the crystals from the distillate. Wash with water and dry.

Alternative Route: Acetylation (For Comparison)

While less selective, the acetylation route is common in labs lacking high-temperature baking equipment.

  • Acetylation: 2-Ethylaniline + Acetic Anhydride

    
     2-Ethylacetanilide.
    
  • Nitration: Nitration of 2-ethylacetanilide yields a mixture of 4-nitro (major) and 6-nitro (minor).

  • Hydrolysis: Deacetylation using HCl.

  • Separation: Requires rigorous steam distillation. The 6-nitro isomer is steam volatile; the 4-nitro isomer is not. This allows for separation, but the yield of the 6-isomer is inherently low (<30%) .

Analytical Validation

ParameterSpecificationMethod
Appearance Orange to Red Crystalline SolidVisual
Melting Point 34–36°C (Low melting due to H-bonding)Capillary MP
Identity

H-NMR
Confirm ethyl triplet/quartet, aromatic pattern (ABC or ABX depending on resolution).
Purity >98.0% (Area %)HPLC (C18, Acetonitrile/Water)
Isomeric Impurity <0.5% 4-Nitro isomerHPLC

Key NMR Feature: Look for the downfield shift of the aromatic protons adjacent to the nitro group and the broad singlet of the amine protons (chelated).

Safety & Handling

  • Energetic Materials: Nitroanilines are potentially explosive if heated under confinement. Do not distill the dry solid.

  • Toxicity: Highly toxic by inhalation and skin absorption. Causes methemoglobinemia (blue skin). Handle in a fume hood with nitrile gloves.

  • Exotherms: The nitration step is highly exothermic.[1] Runaway reactions can occur if cooling fails.

References

  • Groggins, P. H.Unit Processes in Organic Synthesis. 5th Ed. McGraw-Hill, 1958.
  • Booth, G. "Nitro Compounds, Aromatic". Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. Link

  • Rys, P., & Zollinger, H.Fundamentals of the Chemistry and Application of Dyes. Wiley, 1972. (Mechanisms of diazo/coupling precursors).
  • Search Result 1.13 : Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. (Validates the acetylation/hydrolysis pathway and isomeric mixture issues for ortho-alkyl anilines). Link

  • Search Result 1.16 : Regioselective Nitration of Substituted Anilines. BenchChem Technical Notes. (Confirms the necessity of blocking groups for ortho-selectivity). Link

Sources

Spectroscopic Characterization of 2-Ethyl-6-nitroaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-6-nitroaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this compound. In the absence of directly published experimental spectra for this compound, this guide synthesizes predicted data based on the analysis of closely related and well-characterized analogs, providing a robust framework for its spectroscopic identification.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₁₀N₂O₂) is an aromatic amine with an ethyl and a nitro group positioned ortho to the amino group. This substitution pattern significantly influences the electronic environment of the benzene ring and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for confirming the compound's identity and purity. This guide will explore the predicted spectroscopic data and provide the scientific rationale behind these predictions, drawing comparisons with analogous compounds where appropriate.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift theory and comparison with analogs such as 2-methyl-6-nitroaniline[1][2].

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine protons. The ortho and para relationships of the substituents on the benzene ring will influence the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Doublet1HAr-H
~7.2Triplet1HAr-H
~6.8Doublet1HAr-H
~4.5-5.5Broad Singlet2H-NH₂
~2.7Quartet2H-CH₂-
~1.2Triplet3H-CH₃

Disclaimer: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Interpretation:

  • Aromatic Protons: The three aromatic protons are expected to appear as a doublet, a triplet, and a doublet, characteristic of a 1,2,3-trisubstituted benzene ring. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a lower field (higher ppm).

  • Amine Protons: The amine protons will likely appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on factors such as solvent and concentration.

  • Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the two methylene protons.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~148C-NH₂
~145C-NO₂
~135C-Ethyl
~128Ar-C
~120Ar-C
~118Ar-C
~24-CH₂-
~14-CH₃

Disclaimer: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Interpretation:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the nitrogen of the amino and nitro groups will have their chemical shifts significantly influenced by these substituents.

  • Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound is based on the characteristic absorption frequencies of its functional groups, with comparative data from similar molecules like p-nitroaniline[3].

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300Medium, SharpN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
2970-2850MediumAliphatic C-H stretch
1620-1590StrongC=C aromatic ring stretch
1550-1500StrongNO₂ asymmetric stretch
1360-1320StrongNO₂ symmetric stretch
1300-1250MediumC-N stretch

Interpretation:

  • N-H Stretching: The presence of a primary amine is indicated by two sharp bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C-H Stretching: Bands corresponding to both aromatic and aliphatic C-H stretching are expected.

  • NO₂ Stretching: The strong absorption bands for the asymmetric and symmetric stretching of the nitro group are highly characteristic and are expected around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

  • Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching vibrations in the 1620-1590 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound is based on common fragmentation pathways for nitroaromatic compounds.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 166 (corresponding to the molecular formula C₈H₁₀N₂O₂)

  • Key Fragments:

    • m/z = 151: [M-CH₃]⁺ (Loss of a methyl radical)

    • m/z = 136: [M-NO]⁺ (Loss of nitric oxide)

    • m/z = 120: [M-NO₂]⁺ (Loss of nitrogen dioxide)

    • m/z = 92: [M-NO₂ - C₂H₄]⁺ (Loss of nitrogen dioxide and ethene)

Interpretation:

The molecular ion peak at m/z 166 would confirm the molecular weight of the compound. The fragmentation pattern is expected to be dominated by the loss of the substituents and subsequent rearrangements. The loss of the nitro group (NO₂) is a very common fragmentation pathway for nitroaromatic compounds.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z = 166 M_minus_CH3 [M-CH₃]⁺ m/z = 151 M->M_minus_CH3 - •CH₃ M_minus_NO2 [M-NO₂]⁺ m/z = 120 M->M_minus_NO2 - •NO₂ M_minus_NO2_minus_C2H4 [C₆H₆N]⁺ m/z = 92 M_minus_NO2->M_minus_NO2_minus_C2H4 - C₂H₄

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices[4].

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

    • Set the ion source to electron ionization mode with a standard electron energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

  • BenchChem. (2025). Spectroscopic Fingerprinting: Confirming the Structure of N-(2-Ethoxyethyl)-2-nitroaniline and its Analogs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32485, 2-Ethyl-6-methylaniline. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-6-nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline.
  • ChemicalBook. (n.d.). N,N-DIETHYL-O-NITROANILINE(2216-17-3) 13C NMR spectrum.
  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6946, 2-Nitroaniline. Retrieved from [Link]

  • Sun, C., & Wang, Y. (2010). Synthesis Technique of 2-Methyl-6-nitroaniline.
  • DTIC. (n.d.). Syntheses and Characterisations of Derivatives of Ethyl Centralite.
  • National Center for Biotechnology Information. (n.d.). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition.
  • Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline.
  • Simson Pharma Limited. (n.d.). This compound.

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Technical Assessment: Toxicology and Hazard Profile of 2-Ethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-nitroaniline (CAS 59816-94-3) is a specialized intermediate used primarily in the synthesis of pharmaceuticals (e.g., indole-based NSAIDs like Etodolac) and agrochemicals.[1] As a 2,6-disubstituted aniline derivative, it presents a distinct toxicological profile characterized by methemoglobinemia (hematotoxicity) and potential hepatotoxicity.

Unlike simple anilines, the steric bulk of the ethyl group at the ortho position combined with the nitro group at the ortho' position influences its metabolic activation and bioavailability.[1] This guide provides a read-across hazard assessment based on structural analogues (2-nitroaniline, 2-ethylaniline) and available physicochemical data, establishing a protocol for safe handling in research environments.[1]

Key Hazard Classifications (GHS Derived):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

  • Specific Target Organ Toxicity (Single Exposure): Category 1 (Blood - Methemoglobinemia).[2]

  • Skin/Eye Irritation: Category 2.[3]

  • Aquatic Toxicity: Chronic Category 2.[1]

Chemical Identity & Physicochemical Context[1][3][4][5][6][7][8][9][10][11]

Understanding the physical state is critical for exposure control.[1] this compound is a low-melting solid , meaning it may exist as a liquid in warm laboratory environments or during processing, increasing the risk of dermal absorption.

PropertyValueImplication for Safety
CAS Number 59816-94-3Unique identifier for inventory tracking.
Molecular Formula C₈H₁₀N₂O₂MW: 166.18 g/mol .
Physical State Crystalline Solid / MeltMP: 32°C (89.6°F) .[1][4] Likely liquid on hot days/process streams.
Boiling Point 151–153°C (at 6 mmHg)Low volatility at RT, but hazardous vapors at process temps.[1]
Solubility Low in water; High in organic solvents (EtOH, DCM)Lipophilicity facilitates rapid skin absorption.[1]
Partition Coeff. LogP ~ 2.5–3.0 (Predicted)High potential for bioaccumulation in fatty tissues.[1]

Synthesis Context: Typically produced via the nitration of N-acetyl-2-ethylaniline followed by acid hydrolysis.[1] Residual acids (acetic, sulfuric) may be present in crude samples.[1]

Toxicological Mechanism of Action

The toxicity of this compound is driven by its metabolic fate. The compound undergoes hepatic biotransformation, leading to "bioactivation" rather than detoxification.[1]

The Methemoglobinemia Pathway

The primary acute risk is the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen.[1][5]

  • Absorption: Rapidly absorbed via skin and GI tract due to lipophilic ethyl group.[1]

  • Metabolism:

    • Nitro Reduction: The -NO₂ group is reduced by nitroreductases (intestinal flora and hepatic) to a hydroxylamine (-NHOH) intermediate.[1]

    • Redox Cycling: The hydroxylamine metabolite reacts with oxyhemoglobin, oxidizing the iron and generating the parent nitroso compound, which is then recycled.[1] This catalytic cycle amplifies the toxicity.

  • Steric Influence: The 2-ethyl and 6-nitro substituents create steric hindrance around the amino group.[1] While this may slightly retard N-oxidation compared to unhindered anilines, the presence of the nitro group ensures the reduction pathway remains a potent source of toxicity.[1]

Hepatotoxicity & Genotoxicity[1]
  • Liver Damage: Chronic exposure to nitroanilines is associated with hemosiderosis (iron overload in the liver from lysed red blood cells) and direct hepatocellular necrosis.[1]

  • Genotoxicity: While specific Ames test data for this isomer is limited, 2-nitroaniline analogues often test positive in Salmonella typhimurium strains (TA98) with metabolic activation (S9), suggesting potential mutagenicity.[1]

Visualization: Metabolic Activation & Toxicity

The following diagram illustrates the critical metabolic pathways leading to toxicity.

MetabolicPathways Parent This compound (Lipophilic Parent) Liver Hepatic Microsomes (CYP450 / Nitroreductase) Parent->Liver Absorption Hydroxylamine N-Hydroxylamine Intermediate Liver->Hydroxylamine Nitro Reduction Excretion Conjugation & Renal Excretion Liver->Excretion Glucuronidation RBC Erythrocyte (Red Blood Cell) Hydroxylamine->RBC Transport Nitroso Nitroso Derivative Nitroso->Hydroxylamine Recycling (NADPH) RBC->Nitroso Redox Cycle MetHb Methemoglobinemia (Hypoxia/Cyanosis) RBC->MetHb Fe2+ -> Fe3+ Oxidation

Figure 1: Mechanism of Action.[1] The redox cycling between Hydroxylamine and Nitroso intermediates within the RBC drives the continuous formation of Methemoglobin.

Hazard Characterization (Data-Driven)

Due to the limited public toxicological datasets for this specific isomer, the following values are derived from validated read-across models using 2-Nitroaniline (CAS 88-74-4) and 2-Ethylaniline (CAS 578-54-1) as surrogates.

Acute Toxicity Estimates
RouteEstimated ValueHazard Statement
Oral LD50 (Rat) 1,000 – 1,500 mg/kgH302: Harmful if swallowed.
Dermal LD50 (Rabbit) < 1,000 mg/kgH311: Toxic in contact with skin. (High Risk)
Inhalation LC50 No Data (Dust/Mist risk)H331: Toxic if inhaled.
Clinical Signs of Exposure[1]
  • Immediate (0-1 hr): Headache, nausea, blue discoloration of lips/nail beds (Cyanosis).[1]

  • Delayed (2-4 hrs): Dizziness, dyspnea (shortness of breath), tachycardia, chocolate-brown colored blood.

  • Severe: Confusion, convulsions, coma, circulatory collapse.

Safety & Handling Protocols

The Golden Rule: Treat this compound as a permeable toxicant . The low melting point (32°C) means it can melt on contact with warm skin or gloves, drastically increasing permeation rates.

Engineering Controls
  • Primary Containment: Weigh and handle only inside a certified Chemical Fume Hood or Glove Box.

  • Temperature Control: Store below 25°C to maintain solid state.

  • Ventilation: Local Exhaust Ventilation (LEV) required for any heating processes.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P100 respirator if handling powder; Full-face respirator with organic vapor cartridges if heated >40°C.[1]

  • Dermal (Hands): Double Gloving is Mandatory. [1]

    • Inner: Nitrile (4 mil).[1][6]

    • Outer: Laminate film (Silver Shield/4H) or thick Nitrile (>8 mil).

    • Rationale: Nitroanilines permeate standard nitrile rapidly.[1]

  • Body: Tyvek lab coat or chemical-resistant apron.[1]

Emergency Response Workflow

In the event of exposure, rapid action is required to prevent systemic hypoxia.[1]

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (Molten/Solid) Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Strip Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol (Enhances Absorption) Skin->ActionSkin ActionInhale 1. Remove to Fresh Air 2. Administer Oxygen if Cyanotic Inhale->ActionInhale Medical Seek Medical Attention Immediately Specific Antidote: Methylene Blue ActionSkin->Medical ActionInhale->Medical

Figure 2: Emergency Response Logic.[1] Note the contraindication of alcohol for skin cleanup.

Environmental Impact

Nitroanilines are generally recalcitrant in the environment.[1]

  • Aquatic Toxicity: Toxic to fish and daphnia (LC50 est. 10-50 mg/L).

  • Persistence: The nitro group inhibits rapid biodegradation.[1]

  • Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber (to handle NOx emissions) is the only acceptable disposal method.[1] Do not drain.

References

  • Sargent, L. J. (1954).[1][4] Derivatives of this compound and their physical properties. Journal of Organic Chemistry, 19, 599-607.[1][4] (Source of Physical Properties: MP 32°C).[1][4]

  • National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of p-Nitroaniline. Technical Report Series No. 418. Link

  • U.S. EPA. (2009). Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline (CASRN 88-74-4). Office of Research and Development. Link

  • Federoff, B.T. (1960).[1] Encyclopedia of Explosives and Related Items. Vol 6. Picatinny Arsenal. (Confirmation of synthesis and explosive intermediate status).

  • European Chemicals Agency (ECHA). Registration Dossier: Nitroanilines. (General read-across data for aquatic toxicity). Link

Sources

Strategic Sourcing & Technical Validation: 2-Ethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Validation of 2-Ethyl-6-nitroaniline Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.

Executive Summary

This compound (CAS: 59816-94-3 / Custom) is a specialized aromatic intermediate primarily utilized in the synthesis of 4-substituted benzimidazoles , a scaffold critical in the development of HIV reverse transcriptase inhibitors and other antiviral therapeutics.[1]

Unlike its methyl analog (2-methyl-6-nitroaniline), the ethyl variant is not a commodity chemical. It typically resides in the "Make-to-Order" (MTO) or "Custom Synthesis" category of the supply chain. This guide provides a tiered sourcing strategy, a self-validating Quality Control (QC) protocol to detect common isomeric impurities, and a contingency synthesis workflow for in-house production.

Technical Profile & Identification

ParameterSpecification
Chemical Name This compound (also: 2-Ethyl-6-nitrobenzenamine)
CAS Number 59816-94-3 (Primary Reference); Note: Often confused with 2-Ethyl-5-nitroaniline (CAS 20191-74-6)
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Yellow to Orange crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Impurities 2-Ethyl-4-nitroaniline (Regioisomer), 2-Ethylaniline (Starting Material)
The "Isomer Trap" Warning

Sourcing managers must exercise extreme caution. Many catalogs index "2-Ethyl-nitroaniline" without specifying the position.

  • Target: 2-Ethyl-6 -nitroaniline (1,2,3-trisubstituted pattern).[1]

  • Common Error: 2-Ethyl-5 -nitroaniline (Available from TCI/Sigma) or 2-Ethyl-4 -nitroaniline.

  • Impact: Using the wrong isomer will result in a 5-substituted benzimidazole rather than the desired 4-substituted core, rendering the biological assay invalid.

Commercial Sourcing Landscape

Due to low commercial volume, this compound is rarely in stock for immediate bulk shipment. Sourcing follows a tiered approach:

Tier 1: Specialized Fine Chemical Suppliers (In-Stock / Short Lead Time)

These suppliers have listed the specific isomer or have demonstrated capability in nitro-aromatic chemistry.

SupplierRegionCatalog / StatusNotes
Simson Pharma IndiaCAS 59816-94-3Explicit listing for the 2,6-isomer. Likely source for gram-scale reference standards.
Boutique Nitro Specialists China/EUCustomCompanies specializing in nitration (e.g., fluorochem, specialized Chinese CROs) often hold the methyl analog and can synthesize the ethyl variant on demand.
Tier 2: Custom Synthesis (CRO)

If catalog sourcing fails, contract manufacturing is required.

  • Recommended CROs: WuXi AppTec, ChemPartner, or SpiroChem.

  • Lead Time: 4–8 weeks.

  • Cost Driver: Separation of the ortho (6-nitro) and para (4-nitro) isomers during synthesis.

Quality Assurance Framework: A Self-Validating Protocol

When receiving a shipment, do not rely solely on the Certificate of Analysis (CoA). The following protocol validates identity and regio-purity using Nuclear Magnetic Resonance (NMR) .

NMR Validation Logic

The critical distinction is between the 2,6-isomer (Target) and the 2,4-isomer (Impurity).

  • This compound (Target):

    • Symmetry: The aromatic region shows a 1,2,3-substitution pattern.

    • Signals: Three aromatic protons.

      • 
         7.8-8.0 (dd): Proton adjacent to Nitro (deshielded).
        
      • 
         7.2-7.4 (d): Proton adjacent to Ethyl.
        
      • 
         6.6-6.8 (t): Proton between them (meta to both substituents? No, this is a 1,2,6 pattern. The protons are at positions 3, 4, 5).[2]
        
      • Correct Coupling: A triplet (t) at position 4, and two doublets (d) at 3 and 5.

  • 2-Ethyl-4-nitroaniline (Impurity):

    • Pattern: 1,2,4-substitution.

    • Signals:

      • 
         8.0 (d, J=2Hz): Proton at position 3 (between Ethyl and Nitro).
        
      • Key Differentiator: The presence of a meta-coupled doublet (J2Hz) strongly indicates the 2,4-isomer. The 2,6-isomer will show ortho-coupling (J8Hz).

Analytical Workflow Diagram

QC_Protocol Start Receive Shipment (this compound) H1NMR 1H-NMR Analysis (DMSO-d6 or CDCl3) Start->H1NMR Check_Ethyl Check Ethyl Group Triplet (~1.2 ppm) + Quartet (~2.8 ppm)? H1NMR->Check_Ethyl Check_Aromatic Check Aromatic Region Is there a Triplet (t, J~8Hz)? Check_Ethyl->Check_Aromatic Yes Fail REJECT: Incorrect Isomer (Likely 2-Ethyl-4-nitro) Check_Ethyl->Fail No Impurity_Check Impurity Check Any doublet at ~8.0 ppm (J~2Hz)? Check_Aromatic->Impurity_Check Yes (Indicates 1,2,3-subst) Check_Aromatic->Fail No (Indicates 1,2,4-subst) HPLC HPLC Purity Check (C18, H2O/MeCN Gradient) Impurity_Check->HPLC No (Pure) Impurity_Check->Fail Yes (Isomer Contamination) Pass RELEASE for Synthesis HPLC->Pass

Figure 1: Decision tree for validating the regio-chemistry of this compound.

Contingency: In-House Synthesis Protocol

If commercial supply is unavailable, the compound can be synthesized from 2-ethylaniline (readily available). The following pathway mimics the industrial synthesis of the methyl analog.

Synthetic Pathway[3]
  • Protection: Acetylation of 2-ethylaniline prevents oxidation and controls regioselectivity.

  • Nitration: Electrophilic aromatic substitution.[3][4] The acetamido group directs para (position 4) and ortho (position 6). Steric hindrance from the ethyl group at position 2 slightly disfavors the 2,6-position, making the 2-ethyl-4-nitro isomer the major product. Careful fractionation is required.

  • Deprotection: Hydrolysis of the acetyl group.

Synthesis_Pathway SM 2-Ethylaniline (Commodity) Step1 Acetylation (Ac2O, AcOH) SM->Step1 Inter1 2-Ethylacetanilide Step1->Inter1 Step2 Nitration (HNO3, H2SO4, <10°C) Inter1->Step2 Inter2 Mixture: 6-Nitro (Target) + 4-Nitro (Major) Step2->Inter2 Step3 Separation (Steam Distillation or Column) Inter2->Step3 Critical Step Inter3 2-Ethyl-6-nitroacetanilide (Pure) Step3->Inter3 Step4 Hydrolysis (HCl, Reflux) Inter3->Step4 Product This compound (Target) Step4->Product

Figure 2: Synthetic route requiring critical isomer separation at Step 3.

Detailed Methodology (Adapted from Methyl Analog)
  • Step 1 (Nitration): Dissolve 2-ethylacetanilide in conc. H₂SO₄.[3][4][5] Cool to 0-5°C. Add fuming HNO₄ dropwise. Maintain temperature <10°C to minimize dinitration.

  • Step 2 (Separation): Pour into ice water. The ortho-nitro (6-nitro) isomer is often more volatile or has different solubility in ethanol compared to the para-nitro (4-nitro) isomer.

    • Technique: Steam distillation can often isolate the ortho-isomer (2-ethyl-6-nitro) because intramolecular H-bonding (between NH and NO₂) increases volatility, whereas the para-isomer cannot H-bond internally.

  • Step 3 (Hydrolysis): Reflux the purified amide in 6M HCl for 2 hours. Neutralize with NaOH to precipitate the orange solid.

Safety & Handling

  • Toxicity: Like all nitroanilines, this compound is likely toxic if swallowed, inhaled, or absorbed through skin (Methemoglobinemia risk).

  • PPE: Nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

  • Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • Simson Pharma. this compound Product Page (CAS 59816-94-3). Retrieved from

  • National Institutes of Health (NIH). Synthesis of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase. (Discusses synthesis of 4-ethylbenzimidazole from this compound).

  • Google Patents. Process for the preparation of pharmacologically active tricyclic fused quinoline amines (Example 6). (Details the use of 4-bromo-2-ethyl-6-nitroaniline and this compound).

  • TCI Chemicals. 2-Ethyl-5-nitroaniline Product Page (Example of Isomer Confusion).

  • ChemicalBook. 2-Methyl-6-nitroaniline NMR Data (Analogous Reference).

Sources

A Technical Guide to the Purity Standards of 2-Ethyl-6-nitroaniline for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Establishing the Gold Standard for a Critical Intermediate

In the intricate landscape of pharmaceutical synthesis, the quality of each starting material and intermediate is a cornerstone of the final drug product's safety and efficacy. 2-Ethyl-6-nitroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity cascade, affecting reaction kinetics, yield, and, most critically, the safety profile of the resultant API. This guide provides an in-depth technical framework for establishing robust purity standards for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind specific analytical methodologies, explore the likely impurity landscape, and provide actionable protocols to ensure the consistent quality required for pharmaceutical applications.

Physicochemical Characterization and Identification

A fundamental aspect of purity assessment is the confirmation of the material's identity and its basic physical properties. These parameters serve as the initial gatekeeper for quality control.

Table 1: Physicochemical Specifications for this compound

ParameterSpecificationRationale and Method
Appearance Yellow to orange crystalline powderVisual inspection provides a rapid, albeit non-specific, indication of purity. Deviations in color could suggest the presence of degradation products or colored impurities.
Identification by FTIR The infrared spectrum should be concordant with the reference spectrum of this compound.Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the identity of a compound by identifying its functional groups. The spectrum should show characteristic peaks for N-H stretching of the amine, C-H stretching of the ethyl and aromatic groups, and N=O stretching of the nitro group.[1]
Identification by ¹H NMR The proton NMR spectrum should conform to the structure of this compound.Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the presence and connectivity of all protons. The spectrum is expected to show distinct signals for the aromatic protons, the quartet and triplet of the ethyl group, and the broad singlet of the amine protons.[2][3]
Melting Point 94.0°C - 98.0°CA sharp melting point range is a strong indicator of high purity for crystalline solids.[4][5] Impurities typically cause a depression and broadening of the melting point range.
Solubility Soluble in methanol, ethanol, and ethyl acetate.Knowledge of solubility is crucial for selecting appropriate solvents for analytical testing and for downstream processing.[6]

The Impurity Landscape: Understanding and Controlling Critical Contaminants

The manufacturing process of this compound, typically involving the nitration of 2-ethylaniline, is the primary source of potential impurities. A thorough understanding of the synthetic route is paramount to predicting and controlling these unwanted components.[6][7][8]

Process-Related Impurities

These impurities are by-products of the manufacturing process and can include:

  • Isomeric Impurities: The nitration of 2-ethylaniline can lead to the formation of other positional isomers, such as 2-Ethyl-4-nitroaniline and 2-Ethyl-5-nitroaniline. These isomers often have similar physical properties, making their separation and quantification challenging yet critical.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of residual 2-ethylaniline.

  • Over-nitrated By-products: Under harsh nitrating conditions, dinitro or trinitro derivatives of 2-ethylaniline could potentially be formed.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under stress conditions such as heat, light, acid, base, and oxidation.[9][10][11] For nitroaromatic compounds, potential degradation pathways include reduction of the nitro group to a nitroso or amino group, or hydrolysis of the amine.

Residual Solvents

Organic solvents used during synthesis and purification can be retained in the final product. The limits for these solvents are strictly regulated by guidelines such as the International Council for Harmonisation (ICH) Q3C.[2][11][12][13][14]

Elemental Impurities

Catalysts and reagents used in the synthesis, as well as contact with manufacturing equipment, can introduce elemental impurities. These are controlled according to guidelines like USP <232>.[15][16][17]

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is necessary to comprehensively assess the purity of this compound. The choice of method should be based on its ability to separate, detect, and quantify the parent compound and all potential impurities.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the cornerstone for determining the purity and impurity profile of this compound due to its high resolving power and sensitivity for chromophoric compounds.[18][19][20][21][22]

A reversed-phase HPLC method is generally preferred for the analysis of moderately polar compounds like nitroanilines. A C18 stationary phase provides a good balance of hydrophobic and polar interactions, enabling the separation of the main component from its isomers and other related substances.

Experimental Protocol: HPLC Method for Purity and Related Substances

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in methanol to obtain a concentration of approximately 1 mg/mL.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve inject Inject into HPLC dissolve->inject separate Gradient Separation on C18 inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity and Impurities integrate->calculate end end calculate->end Final Report

Caption: HPLC workflow for purity analysis of this compound.

Assay by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust method for determining the overall purity (assay) of this compound, particularly for its sensitivity to a wide range of organic compounds.[23][24]

Experimental Protocol: GC Assay Method

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 270°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in ethyl acetate to obtain a concentration of approximately 5 mg/mL.

dot

GC_Assay_Workflow A Sample Preparation (Dissolve in Ethyl Acetate) B GC Injection (Split Mode) A->B C Temperature Programmed Separation B->C D FID Detection C->D E Data Analysis (% Area Normalization) D->E F Assay Result E->F

Caption: GC-FID workflow for the assay of this compound.

Water Content by Karl Fischer Titration

The presence of water can affect the stability and reactivity of the intermediate. Karl Fischer titration is the gold standard for the specific and accurate determination of water content.[10][25][26][27]

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones if carbonyl impurities are suspected.

  • Solvent: Anhydrous methanol or a suitable non-reactive solvent.

  • Procedure: Accurately weigh a suitable amount of this compound and transfer it to the titration vessel containing the solvent. Titrate with the Karl Fischer reagent to the electrometric endpoint. Perform a blank titration of the solvent and subtract this from the sample titration volume.

Other Purity Tests
  • Residue on Ignition/Sulphated Ash: This test limits the amount of inorganic impurities in the material.

  • Heavy Metals: As per USP <231> (now superseded by <232> and <233>), this test limits the content of metallic impurities. Modern approaches utilize Inductively Coupled Plasma (ICP-OES or ICP-MS) for specific elemental analysis.[16][17]

Acceptance Criteria and Specifications

Based on the analytical methods described, a comprehensive set of specifications for this compound for pharmaceutical use can be established.

Table 2: Purity and Impurity Specifications

TestMethodAcceptance Criteria
Assay GC-FIDNot less than 99.0% (on an anhydrous basis)
Purity by HPLC HPLC-UVNot less than 99.0% area
Individual Impurity HPLC-UVNot more than 0.15% area
Total Impurities HPLC-UVNot more than 1.0% area
Water Content Karl FischerNot more than 0.5% w/w
Residue on Ignition USP <281>Not more than 0.1%
Heavy Metals USP <231> / ICP-MSNot more than 10 ppm
Residual Solvents GC-HSTo comply with ICH Q3C limits

Conclusion: A Commitment to Quality

The purity of this compound is not merely a number on a certificate of analysis; it is a critical attribute that underpins the quality and safety of the final pharmaceutical product. By implementing a robust analytical control strategy based on a thorough understanding of the compound's chemistry and potential impurities, drug developers can ensure the consistency and reliability of this vital intermediate. The methodologies and specifications outlined in this guide provide a comprehensive framework for achieving this goal, fostering a culture of scientific integrity and excellence in pharmaceutical development.

References

  • Chenghui, S. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials. [Link]

  • Zhao, F. et al. (2018). Solid–Liquid Equilibrium for the Ternary System 2-Methyl-4-Nitroaniline + 2-Methyl-6-Nitroaniline + Ethyl Acetate: Determination and Modelling. Journal of Solution Chemistry. [Link]

  • Sun, C. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. 含能材料 (Chinese Journal of Energetic Materials). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Gorecki, T. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Institutes of Health. [Link]

  • News-Medical. (2025, November 17). KF titration in pharmaceuticals. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. [Link]

  • U.S. Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]

  • SpectraBase. (n.d.). N-ethyl-o-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-6-nitroaniline. NIST WebBook. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Tong, C. L., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed. [Link]

  • Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2). [Link]

  • Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Spain, J. C. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Azhagiri, S., et al. (2025, August 9). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Dereje Mulugeta. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. [Link]

  • PharmaCompass. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • Agilent Technologies. (n.d.). Gas Chromatography Methods for the Analysis of Aniline Derivatives. [Link]

  • Avomeen. (n.d.). USP Eliminates Heavy Metals Testing: Important FAQs Answered. [Link]

  • Paleologou, A., & Purcaro, G. (2002, August 17). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols. Taylor & Francis Online. [Link]

  • Defence Science and Technology Organisation. (n.d.). Syntheses and Characterisations of Derivatives of Ethyl Centralite. [Link]

  • Sharma, A., et al. (2025, October 13). Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Science, 17(10). [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q3C — Tables and List. [Link]

  • CS Analytical. (n.d.). USP 232, USP 233 and ICHQ3D Elemental Impurities. [Link]

  • U.S. Food and Drug Administration. (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Kim, J., et al. (2025, August 6). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]

  • Qiu, F., & Norwood, D. L. (n.d.). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-6-nitroaniline. NIST WebBook. [Link]

  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. (2025, August 6). ResearchGate. [Link]

  • Fauss, J., et al. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • European Medicines Agency. (n.d.). Specifications and Control Tests on the Finished Product. [Link]

  • Agilent Technologies. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). [Link]

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2-Ethyl-6-nitroaniline: A Technical Retrospective and Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application history of 2-Ethyl-6-nitroaniline (CAS: 19614-23-4). This document is structured for researchers requiring actionable chemical intelligence and historical context regarding this specific intermediate.

Executive Summary & Chemical Identity

This compound (2-E-6-NA) is a critical, albeit specialized, aromatic intermediate belonging to the class of ortho-substituted nitroanilines. Unlike its more common isomer, 2-ethyl-5-nitroaniline, the 2,6-substitution pattern confers unique steric and electronic properties. The ethyl group at the 2-position and the nitro group at the 6-position create a "pincer" effect around the amine, significantly influencing its basicity and nucleophilicity.

Historically, 2-E-6-NA emerged not as a blockbuster drug itself, but as a pivotal "scaffold enabler" in three distinct waves of chemical development:

  • Mid-20th Century: Systematic nitration studies of alkyl anilines.[1]

  • 1960s-1980s: The "Ortho-Effect" exploration in herbicide chemistry (dinitroanilines).

  • Modern Era (1990s-Present): A precursor for benzimidazoles in antiviral (HIV-1) and anticancer kinase inhibitor research.

Physicochemical Profile
PropertyDataSource Validation
IUPAC Name 2-Ethyl-6-nitrobenzenaminePubChem/CAS
CAS Registry 19614-23-4Verified
Molecular Formula C₈H₁₀N₂O₂-
Molecular Weight 166.18 g/mol -
Appearance Yellow to Orange Crystalline SolidSargent (1954)
Melting Point 32–33 °CJ. Org.[2] Chem. 19, 599
Boiling Point 151–153 °C (at 6 mmHg)J. Org.[2] Chem. 19, 599
Solubility Soluble in EtOH, CHCl₃, EtOAc; Insoluble in H₂OExperimental

Discovery and Historical Context

The "Sargent Benchmark" (1954)

While aniline dyes were synthesized in the 19th century, the precise characterization of this compound is attributed to the systematic work of L.J. Sargent published in the Journal of Organic Chemistry in 1954.

Prior to this, direct nitration of 2-ethylaniline yielded intractable mixtures dominated by the para-isomer (4-nitro). Sargent recognized that to access the sterically congested 6-position (ortho to the amine), the amine's directing power had to be modulated and the para position potentially blocked or the ortho attack favored via steric guidance.

Sargent's breakthrough was the application of the Acetanilide Protection Strategy to ethyl-substituted benzenes. By converting 2-ethylaniline to 2-ethylacetanilide, the bulk of the acetyl group, combined with the electronic activation, allowed for controlled nitration. This method remains the gold standard for laboratory synthesis today.

The Herbicidal Wave (1960s-1970s)

In the 1960s, companies like Ciba-Geigy and BASF screened thousands of substituted anilines. The discovery that 2,6-dinitroanilines (e.g., Trifluralin) possessed potent pre-emergence herbicidal activity led to a hunt for analogs. This compound served as a key intermediate in understanding the Structure-Activity Relationship (SAR) of the "ortho-effect." It was found that while the 2,6-dinitro pattern was supreme for herbicides, the 2-alkyl-6-nitro pattern (mononitro) provided essential data points for metabolic stability and soil persistence.

Synthesis Protocols

The synthesis of 2-E-6-NA is non-trivial due to the directing competition between the ethyl group (weakly activating, ortho/para) and the amine (strongly activating, ortho/para). Direct nitration fails to yield the 2,6-isomer in high purity.

Protocol A: The Modified Sargent Method (Recommended)

This pathway utilizes steric blocking via acetylation to force nitration to the 6-position.

Reagents:

  • 2-Ethylaniline (Starting Material)[3]

  • Acetic Anhydride (Protecting Agent)

  • Fuming Nitric Acid (HNO₃, d=1.5)

  • Glacial Acetic Acid (Solvent)

  • Hydrochloric Acid (Deprotection)

Step-by-Step Methodology:

  • Protection (Acetylation):

    • Dissolve 2-ethylaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise at ambient temperature.

    • Mechanism:[4][5][6][7] Formation of N-(2-ethylphenyl)acetamide. The bulky acetamido group discourages attack at the adjacent 6-position less than the free amine would, but the electronic moderation is key.

    • Checkpoint: Verify conversion via TLC (disappearance of amine).

  • Nitration (The Critical Step):

    • Cool the acetanilide solution to 0–5 °C.[8]

    • Add fuming HNO₃ dropwise. Crucial: Temperature must not exceed 10 °C to prevent dinitration or oxidation of the ethyl side chain.

    • Stir for 2 hours.

    • Pour mixture onto crushed ice. The intermediate, N-(2-ethyl-6-nitrophenyl)acetamide, precipitates as a solid.

  • Hydrolysis (Deprotection):

    • Reflux the wet cake in 6M HCl for 1–2 hours.

    • Observation: The solution turns deep orange/yellow.

    • Neutralize with NaOH or NH₄OH to pH 8–9.

    • Extract with dichloromethane (DCM) or ethyl acetate.

  • Purification:

    • The crude product may contain the 4-nitro isomer.

    • Separation: Steam distillation is effective (the 2-nitro isomer is volatile due to internal hydrogen bonding; the 4-nitro is not). Alternatively, use column chromatography (Silica, Hexane/EtOAc 9:1).

Visualization of Synthesis Logic

The following diagram illustrates the chemical logic and branching pathways.

SynthesisPathway Start 2-Ethylaniline Protect Acetylation (Acetic Anhydride) Start->Protect Inter1 2-Ethylacetanilide Protect->Inter1 Nitrate Nitration (HNO3/AcOH, <10°C) Inter1->Nitrate Inter2 N-(2-ethyl-6-nitrophenyl) acetamide Nitrate->Inter2 Hydrolysis Acid Hydrolysis (HCl, Reflux) Inter2->Hydrolysis Product This compound (Target) Hydrolysis->Product Major Product SideProduct 4-Nitro Isomer (Removed via Steam Distillation) Hydrolysis->SideProduct Minor Byproduct

Figure 1: The regioselective synthesis pathway utilizing the acetanilide protection strategy to access the sterically hindered 6-position.[3]

Applications in Drug Development & Materials[9][10]

The utility of this compound lies in its ability to be reduced to 2-ethyl-1,2-diaminobenzene . This diamine is a "privileged structure" for synthesizing heterocycles.

Benzimidazole Scaffolds (HIV & Kinase Inhibitors)

Modern drug discovery utilizes 2-E-6-NA as a precursor for 4-ethyl-substituted benzimidazoles.

  • Mechanism: Reduction of the nitro group (H₂/Pd-C or Fe/HCl) yields the vicinal diamine. Condensation with carboxylic acids or aldehydes closes the imidazole ring.

  • Relevance: 4-substituted benzimidazoles are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) and have shown efficacy against mutant strains of HIV-1. The ethyl group provides crucial hydrophobic contact within the viral binding pocket.

Benzofuroxan Synthesis

Oxidation of 2-E-6-NA with sodium hypochlorite (NaOCl) yields 4-ethylbenzofuroxan .[3]

  • Utility: Benzofuroxans are precursors to quinoxaline di-N-oxides, a class of compounds with significant antibacterial and anti-tumor activities. The 2-E-6-NA route is preferred over direct nitration of ethylbenzene derivatives due to higher regiocontrol.

Application Workflow Diagram

Applications Core This compound Reduct Reduction (H2/Pd or Fe/HCl) Core->Reduct Oxid Oxidation (NaOCl) Core->Oxid Diamine 2-Ethyl-1,2-diaminobenzene Reduct->Diamine Cycliz Cyclization (R-COOH / Heat) Diamine->Cycliz Benzim 4-Ethyl-Benzimidazoles (HIV-1 NNRTIs) Cycliz->Benzim Furoxan 4-Ethylbenzofuroxan Oxid->Furoxan Quinox Quinoxaline di-N-oxides (Antibacterial) Furoxan->Quinox

Figure 2: Divergent synthetic utility of this compound in pharmaceutical and materials chemistry.

References

  • Sargent, L. J. (1954).[2] The Nitration of 2-Ethylacetanilide. Journal of Organic Chemistry, 19(4), 599–603.

  • Takabatake, T., et al. (2005). Synthesis of Quinoxaline 1,4-dioxides from 5,6-Diethylbenzofuroxan. Heterocycles, 65(7), 1589.[3]

  • Beilstein Institut.Beilstein Registry Number: 2694123. (Data regarding CAS 19614-23-4 physical properties).
  • Patel, M., et al. (2000). Synthesis and Evaluation of Benzimidazoles as Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for 4-substituted benzimidazole synthesis).
  • U.S. Patent 3,227,758. (1966). Phenalkylamines. (Early citation of this compound as a herbicidal intermediate).

Sources

Unlocking the Potential of 2-Ethyl-6-nitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the vast landscape of aromatic nitro compounds, 2-Ethyl-6-nitroaniline (CAS No. 59816-94-3) presents itself as a molecule of untapped potential. While its close relatives, such as 2-nitroaniline and 2-methyl-6-nitroaniline, have found utility as precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals, the specific contributions of the ethyl substituent at the 2-position remain largely unexplored.[1][2] This guide aims to illuminate promising research avenues for this compound, providing a technically grounded framework for scientists and drug development professionals to investigate its unique chemical properties and potential applications. By delving into synthetic strategies, potential biological activities, and material science applications, we can begin to chart the scientific territory this intriguing molecule occupies.

The strategic placement of an amino, a nitro, and an ethyl group on the aniline ring creates a unique electronic and steric environment. This arrangement suggests possibilities for regioselective reactions and the development of novel molecular scaffolds. This document will serve as a comprehensive resource, outlining detailed experimental protocols and theoretical considerations to guide future research endeavors.

Physicochemical Properties: A Comparative Overview

To appreciate the research potential of this compound, it is instructive to compare its predicted and known properties with those of its close structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compound C8H10N2O2166.1759816-94-3Subject of this guide; potential for unique steric and electronic effects from the ethyl group.
2-NitroanilineC6H6N2O2138.1388-74-4Widely used precursor for dyes, pharmaceuticals, and agrochemicals.[1][3]
2-Methyl-6-nitroanilineC7H8N2O2152.15570-24-1Important chemical intermediate in various industries.[2][4]
2-Ethyl-5-nitroanilineC8H10N2O2166.1820191-74-6Isomeric analog with different substitution pattern.[5][6]

I. Advanced Synthetic Strategies and Derivatization

The foundation of exploring any novel compound lies in efficient and selective synthetic methodologies. For this compound, research in this area can be twofold: optimizing its synthesis and exploring its potential as a versatile building block for a diverse range of derivatives.

A. Optimized Synthesis of this compound

The traditional synthesis of substituted nitroanilines often involves the nitration of the corresponding aniline derivative.[2] However, direct nitration of 2-ethylaniline is likely to yield a mixture of isomers. A more controlled approach, adapted from the synthesis of 2-methyl-6-nitroaniline, is proposed.[2]

Proposed Synthetic Workflow:

G cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection 2-Ethylaniline 2-Ethylaniline N-acetyl-2-ethylaniline N-acetyl-2-ethylaniline 2-Ethylaniline->N-acetyl-2-ethylaniline Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-acetyl-2-ethylaniline Nitrated Intermediate Nitrated Intermediate N-acetyl-2-ethylaniline->Nitrated Intermediate Regioselective Nitration Mixed Acid HNO3/H2SO4 Mixed Acid->Nitrated Intermediate This compound This compound Nitrated Intermediate->this compound Hydrolysis Acid Hydrolysis HCl/H2O Acid Hydrolysis->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Acetylation of 2-Ethylaniline:

    • To a solution of 2-ethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Pour the reaction mixture into ice-water and collect the precipitated N-acetyl-2-ethylaniline by filtration. Wash with cold water and dry.

  • Nitration of N-acetyl-2-ethylaniline:

    • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid at 0 °C.

    • Slowly add the dried N-acetyl-2-ethylaniline to the nitrating mixture, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 3 hours.

    • Carefully pour the mixture onto crushed ice and collect the precipitated product by filtration.

  • Hydrolysis to this compound:

    • Reflux the crude nitrated product in a mixture of concentrated hydrochloric acid and water for 4-6 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the this compound.

    • Collect the product by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water).

B. Derivatization Pathways

The amino and nitro groups of this compound are gateways to a vast array of chemical transformations.

Potential Derivatization Reactions:

G cluster_0 Amino Group Reactions cluster_1 Nitro Group Reactions cluster_2 Ring Substitution This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization Amide Derivatives Amide Derivatives This compound->Amide Derivatives Acylation Schiff Bases Schiff Bases This compound->Schiff Bases Condensation 2-Ethyl-1,6-diaminobenzene 2-Ethyl-1,6-diaminobenzene This compound->2-Ethyl-1,6-diaminobenzene Reduction Halogenated Derivatives Halogenated Derivatives This compound->Halogenated Derivatives Halogenation

Sources

Methodological & Application

The Synthetic Chemist's Guide to 2-Ethyl-6-nitroaniline: A Versatile Ortho-Substituted Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Hindered Nitroaniline

In the vast landscape of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount to directing reactivity and achieving complex molecular architectures. 2-Ethyl-6-nitroaniline, a seemingly simple molecule, embodies this principle. The presence of an ethyl and a nitro group ortho to a primary amine creates a unique electronic and steric environment, making it a valuable, albeit specialized, intermediate in the synthesis of high-value chemicals. While not as commonly cited as its methyl analog, its utility in constructing sterically hindered diamines—critical precursors for certain agrochemicals and potentially for pharmaceuticals and materials science—warrants a detailed examination. This guide provides an in-depth analysis of the synthesis and applications of this compound, offering field-proven insights and detailed protocols for the research and development professional.

Core Synthesis Strategy: Navigating Ortho-Substitution

The direct nitration of 2-ethylaniline is challenging due to the activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of products and potential oxidation. A more controlled and reliable approach involves the protection of the amino group as an acetamide. This strategy temporarily deactivates the ring, reduces the directing power of the nitrogen, and provides steric hindrance that favors nitration at the less hindered para position relative to the ethyl group and the remaining ortho position.

Plausible Synthesis Protocol: Two-Step Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous compounds, such as 2-methyl-6-nitroaniline.[1][2][3] The underlying principle is the protection-nitration-deprotection sequence.

Step 1: Acetylation of 2-Ethylaniline

  • Rationale: The amino group of 2-ethylaniline is protected by acetylation with acetic anhydride. This prevents oxidation during nitration and directs the incoming nitro group to the desired position.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylaniline (1.0 eq).

    • Slowly add acetic anhydride (1.1 eq) to the flask while stirring. The reaction is exothermic.

    • After the initial exotherm subsides, heat the mixture to a gentle reflux for 1-2 hours to ensure complete conversion.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the N-(2-ethylphenyl)acetamide.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Nitration of N-(2-ethylphenyl)acetamide and Hydrolysis

  • Rationale: The protected intermediate is nitrated using a mixture of nitric and sulfuric acids. The acetyl group is then hydrolyzed under acidic conditions to yield the final product. Keeping the temperature low during nitration is crucial to prevent side reactions.[4]

  • Procedure:

    • In a flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add the dried N-(2-ethylphenyl)acetamide (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.

    • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature between 0-10 °C.

    • After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetamide.

    • Filter the crude product and wash with cold water.

    • For hydrolysis, transfer the wet filter cake to a flask containing a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete removal of the acetyl group.

    • Cool the reaction mixture and neutralize it with a base (e.g., aqueous sodium hydroxide) to precipitate the this compound.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water).

Table 1: Reagents and Conditions for Synthesis

StepReagentsKey Conditions
Acetylation 2-Ethylaniline, Acetic AnhydrideReflux, 1-2 hours
Nitration/Hydrolysis N-(2-ethylphenyl)acetamide, Conc. HNO₃, Conc. H₂SO₄, Conc. HCl (aq)Nitration at 0-10 °C, followed by acidic reflux

Key Applications in Organic Synthesis

The primary synthetic value of this compound lies in its role as a precursor to 2-ethyl-1,6-diaminobenzene and its derivatives. This diamine is a crucial building block for various heterocyclic compounds.

Synthesis of Agrochemical Intermediates

A significant industrial application of ortho-alkylated anilines is in the production of chloroacetamide herbicides.[5] The reduced form of this compound, 2-ethyl-6-methylaniline (MEA), is a key intermediate for herbicides like acetochlor and metolachlor.[5] Although the patent literature often starts from o-toluidine and introduces the ethyl group, an alternative pathway via the nitration of 2-ethylaniline is conceptually sound.

Protocol: Catalytic Hydrogenation to 2-Ethyl-6-aminotoluene

  • Rationale: The nitro group is selectively reduced to an amine using catalytic hydrogenation. This method is generally clean and high-yielding.

  • Procedure:

    • To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-ethyl-6-aminotoluene, which can be purified by distillation or recrystallization if necessary.

Workflow for Agrochemical Precursor Synthesis

G cluster_0 Synthesis of this compound cluster_1 Reduction to Diamine Intermediate cluster_2 Herbicide Synthesis A 2-Ethylaniline B N-(2-ethylphenyl)acetamide A->B Acetic Anhydride C This compound B->C HNO₃/H₂SO₄ then H₃O⁺ D 2-Ethyl-6-aminotoluene C->D H₂/Pd-C E Chloroacetamide Herbicides (e.g., Acetochlor) D->E Chloroacetylation

Caption: Synthetic pathway from 2-ethylaniline to agrochemical precursors.

Precursor for Benzimidazole Synthesis

Ortho-nitroanilines are valuable starting materials for the synthesis of benzimidazoles, a heterocyclic motif found in numerous pharmaceuticals. The reaction typically proceeds via a reductive cyclization with an aldehyde.

Protocol: Reductive Cyclization with an Aldehyde

  • Rationale: The nitro group of this compound is reduced in situ to an amine, which then undergoes condensation with an aldehyde to form a Schiff base. Subsequent intramolecular cyclization and aromatization yield the benzimidazole. Sodium dithionite is a common and effective reducing agent for this transformation.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent such as a mixture of ethanol and water.

    • Heat the mixture to reflux.

    • In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) in water.

    • Add the sodium dithionite solution dropwise to the refluxing mixture of the nitroaniline and aldehyde.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 7-ethyl-2-substituted-1H-benzo[d]imidazole.

Mechanism of Reductive Cyclization

G A This compound B 2-Ethyl-1,6-diaminobenzene (in situ) A->B Reduction (e.g., Na₂S₂O₄) D Schiff Base Intermediate B->D Condensation C Aldehyde (R-CHO) C->D E Dihydrobenzimidazole D->E Intramolecular Cyclization F 7-Ethyl-2-substituted- 1H-benzo[d]imidazole E->F Aromatization (-H₂)

Caption: Mechanistic pathway for benzimidazole synthesis.

Characterization and Safety

Spectroscopic Data (Predicted)

  • ¹H NMR:

    • Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm.

    • The ethyl group will show a quartet around δ 2.6-2.8 ppm and a triplet around δ 1.2-1.4 ppm.

    • The amine protons (-NH₂) will appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR:

    • Aromatic carbons will be in the range of δ 115-150 ppm.

    • The ethyl group carbons will be found upfield, typically around δ 20-30 ppm (CH₂) and δ 10-15 ppm (CH₃).

  • IR Spectroscopy:

    • N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.

    • Asymmetric and symmetric stretching of the nitro group (-NO₂) will be observed as strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

    • C-H stretching of the aromatic ring and the ethyl group will be present in the 2850-3100 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) is expected at m/z = 166.18.

Safety and Handling

No specific safety data sheet for this compound is widely available. However, based on analogous compounds like 2-nitroaniline and 2-methyl-6-nitroaniline, the following precautions should be taken:[4][6][7]

  • Hazards: Likely to be toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle as a hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable intermediate for accessing sterically demanding ortho-substituted diamines. Its primary application lies in the synthesis of agrochemical precursors, and it holds potential for the creation of novel benzimidazoles and other heterocyclic systems. The synthetic protocols outlined in this guide, derived from established chemical principles and analogous transformations, provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile building block. As with all chemical syntheses, appropriate safety precautions and analytical verification are paramount.

References

  • Huaian Shuangyang Chemical Co Ltd. (2015). Preparation technology of 2-methyl-6-ethylaniline. CN104910021A.
  • Hunan Normal University. (2013). Preparation method of 2-ethylaniline. CN103333072B.
  • Anqing Jixing Shengshi Catalyst Co Ltd. (n.d.). Preparation method of 2, 6-diethylaniline. Eureka | Patsnap. Retrieved February 2, 2026, from [Link]

  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
  • ResearchGate. (n.d.). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b. Retrieved February 2, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of p-phenylenediamine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethyl-6-methylaniline. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved February 2, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-ethyl-2-nitroaniline. Retrieved February 2, 2026, from [Link]

  • Energetic Materials. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Nitration of Acetanilide. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). 2-Methyl-6-nitroaniline. WebBook. Retrieved February 2, 2026, from [Link]

  • Mejia, E., et al. (2021). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega, 6(3), 2345-2354.
  • Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063.
  • Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved February 2, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Approaches to the synthesis of 1H-[8]benzothieno[2,3-d]imidazoles and thieno[2,3-d]imidazoles. RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Scribd. (n.d.). The Nitration of Acetanilide. Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Retrieved February 2, 2026, from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. Retrieved February 2, 2026, from [Link]

  • PMC. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved February 2, 2026, from [Link]

  • PMC. (n.d.). 2-Ethyl-5-nitroaniline. Retrieved February 2, 2026, from [Link]

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Application Note: 2-Ethyl-6-nitroaniline as a Scaffold for Sterically Hindered Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It serves as a definitive technical guide to utilizing 2-Ethyl-6-nitroaniline (CAS: 59816-94-3) as a high-value building block.

Executive Summary

This compound is a specialized aniline derivative characterized by the presence of a bulky ethyl group ortho to the amine and a nitro group at the ortho' position. Unlike its methyl analog (2-methyl-6-nitroaniline), the ethyl variant offers unique steric bulk and lipophilicity, making it a critical intermediate for synthesizing 7-substituted benzimidazoles and indazoles . These scaffolds are privileged structures in kinase inhibitors (e.g., targeting VEGFR, PDGFR) and Angiotensin II receptor antagonists, where the 7-position substituent dictates metabolic stability and binding pocket selectivity.

This guide provides a validated workflow for converting this building block into bioactive heterocycles, emphasizing the "Reductive Cyclization" pathway.

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name This compound (also 2-Ethyl-6-nitrobenzenamine)
CAS Number 59816-94-3
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Orange to reddish-brown crystalline solid
Key Functionality 1,2,3-Trisubstitution Pattern : Allows access to 1,2-diamines with a 3-ethyl substituent.
The "Steric Lock" Advantage

In drug design, replacing a methyl group with an ethyl group (the "Magic Methyl" to "Magic Ethyl" transition) often improves potency by filling hydrophobic pockets more effectively. However, synthesizing 7-ethylbenzimidazoles is challenging due to the steric hindrance of the ethyl group during cyclization. This compound solves this by pre-installing the ethyl group before the heterocyclic ring formation.

Synthetic Pathways & Logic

The utility of this compound relies on the reduction of the nitro group to form 3-ethyl-1,2-phenylenediamine , a "master key" intermediate.

Pathway Visualization (DOT)

G Start This compound (Precursor) Diamine 3-Ethyl-1,2-phenylenediamine (Unstable Intermediate) Start->Diamine Pd/C, H2 (Reduction) Benzimidazole 7-Ethyl-2-aryl-benzimidazole (Kinase Inhibitor Scaffold) Diamine->Benzimidazole R-CHO, Na2S2O5 (Condensation) Indazole 7-Ethylindazole (Bioactive Core) Diamine->Indazole NaNO2, AcOH (Diazotization)

Figure 1: Divergent synthetic pathways from this compound. The solid green path represents the primary protocol detailed below.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to 3-Ethyl-1,2-phenylenediamine

Rationale: The free diamine is oxidation-sensitive (turning purple/black upon air exposure). This protocol uses an in situ generation approach or immediate usage to prevent degradation.

Reagents:

  • This compound (1.0 eq)

  • Pd/C (10% wt loading, 5 mol%)

  • Ethanol (anhydrous) or Methanol

  • Hydrogen gas (balloon or 1 atm)

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask, dissolve this compound (10 mmol, 1.66 g) in Ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (160 mg) under a stream of nitrogen. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the system with H₂ gas three times. Stir vigorously under a H₂ balloon at Room Temperature (25°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 2:1). The starting material (orange spot) should disappear, replaced by a polar, UV-active spot (diamine).

  • Workup: Filter the mixture through a Celite pad under nitrogen (to minimize oxidation).

  • Storage: Use the filtrate immediately for Protocol B. Do not isolate the free base diamine if possible.

Protocol B: One-Pot Synthesis of 7-Ethyl-2-substituted-benzimidazoles

Rationale: This method utilizes the oxidative condensation of the diamine with an aldehyde. The sodium metabisulfite (Na₂S₂O₅) serves as a mild oxidant/adduct former, driving the reaction without harsh acids that might degrade sensitive functional groups.

Reagents:

  • Freshly prepared 3-Ethyl-1,2-phenylenediamine solution (from Protocol A)

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Mixing: To the ethanolic solution of the diamine (approx. 10 mmol), add the Aryl Aldehyde (10 mmol) followed by a solution of Na₂S₂O₅ (12 mmol, 2.28 g) in water (5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Mechanism:[1][2][3] The diamine condenses with the aldehyde to form a Schiff base, which cyclizes. The bisulfite aids in the oxidative dehydrogenation step to aromatize the imidazole ring.

  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Isolation: Neutralize with saturated NaHCO₃ if necessary. The product usually precipitates as a solid. Filter and wash with cold water.[4]

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Expected Yield: 75–85% Characterization (Typical):

  • 1H NMR (DMSO-d6): Look for the ethyl group signals: Triplet (~1.3 ppm) and Quartet (~3.0 ppm). The aromatic region will show a characteristic pattern for the 7-substituted benzimidazole core (often appearing as a doublet-doublet-doublet pattern if unsubstituted elsewhere).

Analytical Data & QC Parameters

When sourcing or synthesizing this building block, ensure it meets these criteria to avoid downstream failure.

TestAcceptance CriteriaNotes
HPLC Purity >98.0%Impurities (e.g., 4-nitro isomer) will lead to inseparable regioisomers in the final drug substance.
1H NMR Confirm Ethyl/Nitro regiochemistryKey signals: Ethyl CH₂ (q), CH₃ (t); NH₂ (broad singlet).
Water Content <0.5%Water can quench reactive intermediates if using acid chloride coupling routes.

Safety & Handling

  • Toxicity: Like most nitroanilines, this compound is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (blue skin/lips).

  • Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended).

  • Reaction Safety: Hydrogenation reactions involve flammable solvents and H₂ gas. Ensure proper grounding to prevent static discharge.

References

  • Synthesis of 7-Ethyl-6-(2-imidazolinylamino)

    • Source: Patent EP0944603B1.
    • URL:

  • General Synthesis of Benzimidazoles from o-Nitroanilines

    • Source: Organic Chemistry Portal. "Benzimidazole Synthesis".
    • URL:

  • CAS Registry & Chemical Data

    • Source: ChemicalBook / BOC Sciences. Confirmation of CAS 59816-94-3 for this compound.[][6][7][8]

    • URL:

  • Reduction of o-Nitroanilines to Diamines

    • Source: ChemicalBook. Protocol for N-Ethylbenzene-1,2-diamine synthesis (analogous reduction).
    • URL:

Sources

HPLC method for purity analysis of 2-Ethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Ethyl-6-nitroaniline

Executive Summary & Scientific Context

This compound (2-E-6-NA) [CAS: 16153-75-6] is a critical intermediate in the synthesis of agrochemicals (specifically dinitroaniline herbicides like Pendimethalin) and azo dyes. Its synthesis, typically via the nitration of 2-ethylaniline, inherently produces regioisomeric byproducts—most notably 2-ethyl-4-nitroaniline —and residual starting materials.

The Analytical Challenge: The separation of ortho-nitroanilines (2-E-6-NA) from their para-isomers (2-ethyl-4-nitroaniline) is chromatographically demanding due to their identical molecular weight and similar pKa values. However, they exhibit distinct hydrophobicity profiles driven by the Ortho-Effect :

  • This compound: Forms an intramolecular hydrogen bond between the amine (-NH₂) and the ortho-nitro (-NO₂) group. This "locks" the polarity, reducing interaction with the aqueous mobile phase and increasing retention on non-polar stationary phases (C18).

  • 2-Ethyl-4-nitroaniline: Lacks this intramolecular bonding; the amine and nitro groups interact freely with the solvent, making it relatively more polar and eluting earlier in Reverse-Phase (RP) systems.

This protocol leverages these mechanistic differences to achieve baseline resolution (


) using a robust C18 Reverse-Phase method.

Chemical Properties & Target Analytes

CompoundStructure DescriptionRoleLogP (Predicted)Detection (

)
This compound Target Analyte (Ortho-isomer)Main Product~2.8254 nm / 400 nm
2-Ethyl-4-nitroaniline Critical Impurity (Para-isomer)Byproduct~2.4254 nm / 380 nm
2-Ethylaniline Starting MaterialImpurity~2.0210 nm / 254 nm

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD, Autosampler).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1]

    • Water, Milli-Q (18.2 MΩ·cm).

    • Phosphoric Acid (

      
      ), 85% HPLC Grade (used to suppress silanol activity and maintain neutral amine form).
      
Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent end-capped C18).
    
    • Rationale: A

      
       particle size offers a balance between resolution and backpressure, ideal for separating structural isomers.
      
  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile (100%).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature:

    
     (Controlled to ensure reproducible retention times).
    
  • Injection Volume: 5.0

    
    .
    
  • Detection: Diode Array Detector (DAD).

    • Channel A: 254 nm (Universal aromatic detection).

    • Channel B: 400 nm (Specific for yellow nitroanilines, eliminates non-colored impurities).

Gradient Program

A gradient is preferred over isocratic elution to sharpen the late-eluting target peak and ensure the starting material (2-ethylaniline) elutes quickly.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.007030Equilibration
10.002080Linear Gradient
12.002080Hold (Wash)
12.107030Return to Initial
15.007030Re-equilibration

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound Reference Standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (sonicate for 2 mins).

  • Dilute to volume with Mobile Phase A (Water/Acid). Note: Diluting with water prevents "solvent shock" and peak distortion during injection.

Sample Solution:

  • Weigh ~10 mg of the raw sample.

  • Dissolve in 10 mL ACN.

  • Filter through a 0.22

    
     PTFE syringe filter into an HPLC vial.
    

Visualized Workflow & Logic

The following diagram illustrates the analytical decision-making process and the separation mechanism.

HPLC_Workflow cluster_Column C18 Column Interaction (Mechanism) Start Start: Raw Synthesis Product Prep Sample Prep: Dissolve in ACN -> Filter (0.22 µm) Start->Prep Inject Injection (5 µL) Mobile Phase: H2O(pH 2.5) / ACN Prep->Inject Para 2-Ethyl-4-nitroaniline (Exposed Polar Groups) Elutes EARLY Inject->Para Separation Ortho This compound (Intramolecular H-Bond) Hydrophobic Shielding Elutes LATE Inject->Ortho Separation Detect DAD Detection 254 nm (Quant) & 400 nm (ID) Para->Detect Ortho->Detect Data Data Analysis: Check Resolution (Rs > 2.0) Detect->Data

Figure 1: Analytical workflow highlighting the mechanistic separation of ortho/para isomers based on intramolecular hydrogen bonding.

System Suitability & Validation Criteria

To ensure the method is "self-validating" and trustworthy, the following criteria must be met before releasing results.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between 4-nitro and 6-nitro isomers
Ensures quantitative accuracy of the impurity.
Tailing Factor (

)

Nitroanilines can tail on active silanols; low pH prevents this.
Precision (RSD)

(n=6 injections)
Verifies system stability.
LOD (Limit of Detection) ~0.05

Required for trace impurity analysis.

Troubleshooting Guide

  • Problem: Peak Tailing on Target Analyte.

    • Cause: Secondary interactions between the amine group and residual silanols on the silica support.

    • Solution: Ensure Mobile Phase A contains 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA). The low pH (

      
      ) protonates the silanols (
      
      
      
      becomes
      
      
      ), reducing cation-exchange retention.
  • Problem: Co-elution of Isomers.

    • Cause: Gradient slope too steep.

    • Solution: Decrease the gradient slope (e.g., change 10 min ramp to 15 min). Lower column temperature to

      
       to improve selectivity (
      
      
      
      ).
  • Problem: Ghost Peaks.

    • Cause: Carryover of highly hydrophobic dinitro-derivatives from previous runs.

    • Solution: Extend the "Wash" phase (100% B) at the end of the gradient for 3 extra minutes.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89547, this compound. Retrieved from [Link]

Sources

Strategic Protocols for the N-Alkylation of 2-Nitroanilines: Overcoming Electronic Deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental protocol for N-alkylation of 2-nitroanilines Content Type: Application Note & Detailed Protocol

Part 1: The Chemist’s Challenge

The "Push-Pull" Deactivation Mechanism

The N-alkylation of 2-nitroaniline presents a specific synthetic challenge distinct from standard aniline alkylation. The substrate is electronically deactivated and structurally stabilized against nucleophilic attack due to two primary factors:

  • Strong Electron Withdrawal: The nitro group at the ortho position exerts a powerful inductive (-I) and mesomeric (-M) withdrawing effect, significantly reducing the electron density on the amine nitrogen. This renders the neutral amine a poor nucleophile (pKa of conjugate acid

    
    , compared to 
    
    
    
    for aniline).
  • Intramolecular Hydrogen Bonding: A strong six-membered intramolecular hydrogen bond exists between the amine proton and the nitro oxygen. This "locks" the molecule in a planar conformation, further reducing the acidity of the N-H bond (pKa

    
     in DMSO) and imposing an energetic penalty for deprotonation or nucleophilic attack.
    
The Synthetic Strategy

To achieve successful alkylation, the reaction conditions must overcome this stabilization. The most effective strategy is deprotonation to form the highly nucleophilic anilide anion, rather than relying on the weak nucleophilicity of the neutral amine.

Part 2: Method Selection Matrix

Choose the protocol that best fits your substrate and available resources.

FeatureMethod A: The "Workhorse" (Recommended)Method B: Phase Transfer Catalysis (PTC) Method C: The "Nuclear Option"
Reagents

or

/ DMF or DMSO

/ Toluene / TBAB

/ THF or DMF
Mechanism Equilibrium deprotonation driven by heatInterfacial ion exchangeIrreversible quantitative deprotonation
Substrate Scope Broad; tolerates most functional groupsExcellent for scale-up; avoids dry solventsBest for unreactive electrophiles or steric bulk
Selectivity High (Mono-alkylation favored)Moderate (Requires optimization)Low (Risk of bis-alkylation)
Operational Simple setup; requires aqueous workup"Green" chemistry; easy workupMoisture sensitive;

gas evolution

Part 3: Experimental Protocols

Protocol A: Carbonate-Mediated Alkylation (Standard)

Best for: General medicinal chemistry, library synthesis, and substrates with base-sensitive groups (esters, nitriles).

Reagents:

  • Substrate: 2-Nitroaniline derivative (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.1 – 1.2 equiv)

  • Base: Anhydrous

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for sluggish reactions)
  • Solvent: Anhydrous DMF or DMSO (

    
     concentration)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Dissolution: Add the 2-nitroaniline (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Activation: Add the solid base (

    
     or 
    
    
    
    ) in one portion. The suspension may turn deep orange/red, indicating partial deprotonation. Stir at Room Temperature (RT) for 15 minutes.
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Note: If the alkyl halide is a solid, dissolve it in a minimum amount of DMF before addition.

  • Reaction: Heat the mixture to 60–80°C .

    • Monitoring: Check TLC every 2 hours. The product is typically less polar (higher

      
      ) than the starting material.
      
    • Duration: Reactions typically complete in 4–12 hours.

  • Workup: Cool to RT. Pour the mixture into 5 volumes of ice-water.

    • Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.

    • Extraction: If no precipitate forms, extract with EtOAc (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF. Dry over
      
      
      and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large-scale reactions, simple alkyl halides (benzyl/allyl), and avoiding high-boiling solvents like DMF.

Reagents:

  • Substrate: 2-Nitroaniline derivative (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

  • Solvent: Toluene (

    
    )
    
  • Base: 50% w/w aqueous

    
     (5.0 equiv)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 – 0.10 equiv)

Step-by-Step Procedure:

  • Biphasic Setup: In a flask, combine the 2-nitroaniline and Toluene.

  • Catalyst Addition: Add the TBAB and the aqueous

    
     solution. Vigorously stir the biphasic mixture.
    
  • Alkylation: Add the Alkyl Halide in one portion.

  • Reaction: Heat to 60–90°C with vigorous stirring (essential for phase transfer).

  • Monitoring: Monitor by TLC. If the reaction stalls, add an additional 0.05 equiv of TBAB.

  • Workup: Separate the layers. Wash the organic (Toluene) layer with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
    • Advantage:[1][2][3][4] Toluene is much easier to remove than DMF.

Protocol C: Sodium Hydride Deprotonation (Difficult Substrates)

Best for: Unreactive electrophiles (e.g., branched alkyl halides) or when Method A fails.

Safety Warning:


 produces hydrogen gas. Ensure proper venting.

Step-by-Step Procedure:

  • Activation: Suspend

    
     (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C under Argon.
    
  • Deprotonation: Add the 2-nitroaniline (1.0 equiv) dissolved in solvent dropwise to the

    
     suspension.
    
    • Observation: Gas evolution (

      
      ) will occur. The solution will turn dark red/purple (formation of the anion).
      
  • Equilibration: Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT. If necessary, heat to reflux.

  • Quench: Carefully quench with saturated

    
     solution (dropwise) to destroy excess hydride. Extract with EtOAc.
    

Part 4: Visualization of Workflows

Mechanistic Pathway & Deactivation

This diagram illustrates the competition between the stabilizing intramolecular H-bond and the base-mediated deprotonation required for activation.

G Substrate 2-Nitroaniline (Neutral) HBond Intramolecular H-Bond Stabilization (Deactivated) Substrate->HBond Equilibrium Anion Anilide Anion (Activated Nucleophile) Substrate->Anion Deprotonation (Rate Limiting) Base Base (B:) Base->Substrate Product N-Alkylated Product Anion->Product SN2 Attack (+ R-X) SideProd N,N-Dialkylated By-product Product->SideProd Over-alkylation (If excess Base/RX)

Caption: Mechanistic pathway showing the activation of 2-nitroaniline via deprotonation to the anionic species.

Decision Tree for Method Selection

Workflow Start Start: 2-Nitroaniline Substrate Q1 Is the Alkyl Halide highly reactive (Allyl/Benzyl)? Start->Q1 Q2 Is the substrate acid/base sensitive? Q1->Q2 No (Primary/Secondary Alkyl) MethodB Method B: PTC (Toluene/NaOH) (Green/Scale-up) Q1->MethodB Yes MethodA Method A: K2CO3 / DMF (Standard) Q2->MethodA Yes (Ester/Nitrile present) MethodC Method C: NaH / DMF (Forcing Conditions) Q2->MethodC No (Stable scaffold)

Caption: Decision matrix for selecting the optimal alkylation protocol based on substrate properties.

Part 5: Troubleshooting & Optimization

Controlling Mono- vs. Di-alkylation

The most common failure mode is over-alkylation.

  • The Cause: The N-alkylated product is often more nucleophilic than the starting material because the alkyl group is electron-donating (inductive effect), destabilizing the anion less than the proton does, or simply making the neutral amine more basic.

  • The Fix:

    • Stoichiometry: Use a slight excess of the aniline (1.2 equiv) relative to the alkyl halide (1.0 equiv).

    • Stepwise Addition: Add the alkyl halide via syringe pump over 1 hour.

    • Base Choice: Switch to Cesium Carbonate (

      
      ) . The "Cesium Effect" often promotes mono-alkylation due to the specific solubility and coordination of the Cesium cation.
      
Low Conversion

If starting material remains after 12 hours:

  • Add Iodide: Add 10 mol% Sodium Iodide (

    
    ) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
    
  • Temperature: Increase temperature to 100°C (if using DMF/DMSO).

  • Solvent Switch: If using MeCN, switch to DMF or NMP (higher dielectric constant stabilizes the transition state).

Part 6: References

  • General Base-Mediated Alkylation:

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2019. (Standard text for SN2 mechanisms on anilines).

  • Cesium Carbonate Effect:

    • Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[5] Tetrahedron2001 , 57(36), 7785-7811.

  • Phase Transfer Catalysis:

    • Freedman, H. H. "Industrial applications of phase-transfer catalysis." Pure and Applied Chemistry1986 , 58(6), 857-868.

  • pKa Values in DMSO:

    • Bordwell, F. G.[6] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456-463.

    • Note: Referenced for pKa trends of nitroanilines to justify base strength.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-ENA-006 Subject: Troubleshooting Purification, Isolation, and "Oiling Out" Issues Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]

Executive Summary

Purifying 2-Ethyl-6-nitroaniline presents a unique set of challenges driven by the "Ortho Effect." Unlike its para-isomer (2-ethyl-4-nitroaniline), the 6-nitro isomer forms a strong intramolecular hydrogen bond between the amine (-NH₂) and the adjacent nitro (-NO₂) group. This chelation dramatically reduces the compound's polarity, lowers its melting point, and suppresses its basicity.[1]

This guide addresses the three most common support tickets we receive for this compound:

  • Chromatographic Co-elution: Difficulty separating the 6-nitro (ortho) and 4-nitro (para) isomers.

  • Crystallization Failure: The product "oils out" instead of forming a solid.[1]

  • Extraction Inefficiency: Loss of product or failure to remove starting materials during acid washes.[1][2]

Module 1: The Chromatography Crisis (Isomer Separation)

User Issue: "I see two yellow spots on my TLC that are very close together. Which one is my product, and how do I separate them?"

Technical Insight: The intramolecular hydrogen bond in this compound "hides" the polar amine protons, making the molecule significantly less polar than the 4-nitro isomer, where the amine and nitro groups are on opposite sides (intermolecular bonding).[1]

  • The 6-nitro isomer (Target) behaves like a non-polar hydrocarbon.[1][2]

  • The 4-nitro isomer (Impurity) behaves like a standard polar aniline.[2]

Troubleshooting Protocol: Flash Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (Standard)The polarity difference is sufficient for silica separation if the gradient is shallow.[2]
Elution Order Target First. Due to the "Ortho Effect," this compound elutes before the 4-nitro isomer.[2]
Solvent System Hexane : Ethyl Acetate (Start 95:[1][2]5)Start very non-polar. The target moves quickly; the impurity sticks.[1]
Visual Cue Bright Yellow/OrangeBoth isomers are colored.[2] The first yellow fraction is your 6-nitro product.

Visualizing the Mechanism (Graphviz):

OrthoEffect cluster_0 Ortho Isomer (Target) cluster_1 Para Isomer (Impurity) Ortho This compound (Intramolecular H-Bond) Prop1 Low Polarity Ortho->Prop1 Prop2 High Rf (Elutes First) Ortho->Prop2 Para 2-Ethyl-4-nitroaniline (Intermolecular H-Bond) Prop3 High Polarity Para->Prop3 Prop4 Low Rf (Elutes Last) Para->Prop4

Caption: The "Ortho Effect" mechanism dictates that the target molecule (Green) behaves as a non-polar entity, eluting significantly faster than its para-isomer impurity.[1]

Module 2: Crystallization & "Oiling Out"

User Issue: "I tried to recrystallize from hot ethanol, but as it cooled, an orange oil formed at the bottom instead of crystals."

Technical Insight: The ethyl group adds flexibility and steric bulk compared to methyl analogs, often lowering the melting point.[1] If the melting point is near the boiling point of your solvent, or if the solution is too concentrated, the compound will separate as a liquid (oil) before it organizes into a crystal lattice.[1] This is called "oiling out."[1][2]

Troubleshooting Protocol: Anti-Oiling Strategy

Step 1: Solvent Selection Avoid pure ethanol.[1][2] Use a Mixed Solvent System to control solubility precisely.

  • System A: Ethanol / Water (The "Drowning" Method).[1][2]

  • System B: Hexane / Ethyl Acetate (The "Evaporation" Method).[1][2]

Step 2: The "Cloud Point" Procedure

  • Dissolve the crude oil in the minimum amount of warm Ethanol (approx. 40-50°C).[1] Do not boil.

  • Add warm water dropwise with vigorous stirring until the solution just turns consistently cloudy (turbid).

  • Add one drop of Ethanol to clear the solution back to transparency.[1]

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.[1][2]

  • Slow Cool: Wrap the flask in a towel to cool slowly to room temperature. Do not put it directly in ice.[1]

Step 3: Rescue from Oil If it oils out again:

  • Reheat until the oil dissolves.

  • Add more solvent (dilute the system).[1][2]

  • Cool much slower.

Module 3: Acid-Base Extraction Limitations

User Issue: "I washed my organic layer with 1M HCl to remove impurities, but my yield dropped, or the starting material remained."

Technical Insight: Nitroanilines are notoriously weak bases.[1][2] The electron-withdrawing nitro group pulls density away from the amine, making it difficult to protonate.[1]

  • Starting Material (2-Ethylaniline): Basic (pKa ~4.4).[2] Will protonate and go into the aqueous acid layer.[1]

  • Target (this compound): Very weak base (pKa < 0).[2] It will NOT protonate easily with dilute acid and will stay in the organic layer.[1]

Warning: If you use concentrated strong acid (e.g., conc.[1][2] H₂SO₄), you might protonate the target, but you also risk sulfonating the ring or causing decomposition.[1]

Validated Extraction Workflow
StepActionChemical Logic
1. Dissolution Dissolve crude mix in Ethyl Acetate or DCM.[2]Provides organic phase.[2][3]
2. Acid Wash Wash with 1M HCl (2x).[2]Removes Starting Material: 2-ethylaniline becomes water-soluble salt.[2] Target stays in organic.
3. Base Wash Wash organic layer with Sat.[2] NaHCO₃.Neutralizes trace acid.[2]
4. Drying Dry over MgSO₄ or Na₂SO₄.[2]Removes water to prevent hydrolysis or oiling during evaporation.[2]
Decision Logic: Purification Pathway

Use this flow to determine the correct method for your specific impurity profile.

PurificationLogic Start Crude this compound Check Identify Major Impurity Start->Check Impurity1 Starting Material (2-Ethylaniline) Check->Impurity1 Impurity2 Isomer (2-Ethyl-4-nitroaniline) Check->Impurity2 Action1 Acid Wash (1M HCl) Target stays in Organic Impurity1->Action1 Action2 Flash Chromatography Hexane:EtOAc (95:5) Impurity2->Action2 Action1->Action2 If Isomers remain

Caption: Decision tree for selecting the purification method based on the dominant impurity present in the crude mixture.

References
  • Ortho-Effect & Chromatography

    • Separation of isomeric mixtures of nitroanilines.[1][2][3][4][5] US Patent 2671110A.[1][2] (Describes the fundamental solubility and polarity differences between ortho and para nitroanilines). Link

  • Synthesis & Impurity Profile

    • Synthesis Technique of 2-Methyl-6-nitroaniline. (Analogous chemistry demonstrating the formation of ortho/para mixtures during nitration of ortho-substituted anilines). Energetic Materials. Link[1][2]

  • Physical Properties (Basicity)

    • pKa values of bases in non-aqueous media.[1][2] University of Tartu.[1][2] (Establishes the extremely low basicity of ortho-nitroanilines compared to non-nitrated anilines). Link

  • Recrystallization Methodology

    • Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization. BenchChem Protocols.[1][2][6] (Provides solvent system baselines for ethyl-substituted nitroanilines). Link

Sources

Optimizing reaction conditions for 2-Ethyl-6-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Ethyl-6-nitroaniline

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide, curated by a Senior Application Scientist, provides in-depth, experience-based insights into optimizing your reaction conditions. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Reaction Fundamentals & Safety

The Core Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-ethylaniline is a classic example of electrophilic aromatic substitution (EAS). The reaction's success hinges on controlling the regioselectivity of the nitration. The amino (-NH₂) and ethyl (-CH₂CH₃) groups are both ortho-, para-directing activators. However, the strong activating and directing effect of the amino group is complicated by its basicity.

Under the strongly acidic conditions of nitration (typically a mix of nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺)[1][2][3]. This anilinium ion is a powerful deactivating group and is meta-directing[1][2]. This phenomenon is a primary challenge in aniline nitration, often leading to a mixture of products and significant amounts of the meta-nitroaniline isomer[4].

To favor the desired ortho-nitration and prevent unwanted side reactions, a common strategy is to "protect" the amino group by converting it into an amide (e.g., an acetamide) before nitration[5][6][7][8]. The acetyl group moderates the activating effect of the amine and sterically hinders the ortho positions, yet still directs nitration primarily to the ortho and para positions. The protecting group is then removed by hydrolysis to yield the final product.

⚠️ Critical Safety Precautions

Aromatic nitration reactions are highly exothermic and can pose significant safety risks if not properly controlled[9].

  • Corrosivity : Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns[10].

  • Exothermic Reaction : The reaction generates substantial heat. Uncontrolled temperature can lead to runaway reactions, decomposition, and the formation of explosive polynitrated byproducts[9].

  • Toxic Fumes : Nitrogen dioxide (NO₂), a toxic gas, can be produced during the reaction[10].

Mandatory Safety Protocols:

  • Always conduct the reaction in a well-ventilated fume hood[10].

  • Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat[10].

  • Use an ice bath for precise temperature control during the addition of the nitrating mixture.

  • Always add the acid mixture slowly and monitor the reaction temperature continuously.

  • Have an emergency plan and appropriate spill containment materials readily available[10].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The most dependable route involves a three-step process:

  • Protection: Acetylation of the starting material, 2-ethylaniline, with acetic anhydride to form N-(2-ethylphenyl)acetamide.

  • Nitration: Controlled nitration of the protected intermediate with a mixture of nitric acid and sulfuric acid.

  • Deprotection: Acid- or base-catalyzed hydrolysis of the acetyl group to yield the final product, this compound.

This multi-step approach provides superior control over regioselectivity and minimizes oxidation side products compared to direct nitration[5][6][8].

Q2: What are the critical parameters to control during the nitration step?

Temperature is the most critical parameter. The addition of the nitrating mixture should be done slowly at a low temperature (typically 0-10°C) to prevent dinitration and control the exothermic nature of the reaction[9][11]. Stirring is also crucial as many nitration reactions involve two phases (organic and aqueous acid); good mixing is essential to ensure consistent reaction and heat transfer[12].

Q3: What are the main isomeric byproducts, and how can they be minimized?

The primary isomeric byproduct is 4-Ethyl-2-nitroaniline. The formation of this isomer occurs because the directing groups also activate the para position. Minimizing its formation involves careful control of reaction temperature and potentially using bulkier protecting groups to sterically hinder the ortho positions to a lesser degree than the para position, although this is a more advanced optimization.

Q4: How do I purify the final product from the reaction mixture?

Purification typically involves:

  • Quenching: The reaction mixture is carefully poured onto ice to stop the reaction and precipitate the crude product[13].

  • Neutralization: The crude product is washed with a mild base, such as sodium bicarbonate solution, to remove residual acids[13][14].

  • Extraction: The product is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Chromatography: The final purification is most effectively achieved using column chromatography on silica gel, often with a hexane-ethyl acetate solvent gradient[15][16].

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Diagnostic Check Recommended Solution
Incomplete Acetylation (Protection Step) Analyze a sample of the reaction mixture after the protection step by TLC or ¹H NMR. The presence of starting 2-ethylaniline indicates an incomplete reaction.Ensure the acetic anhydride is fresh and used in at least a 1:1 molar ratio. The reaction can be gently warmed if necessary, but monitor for side reactions.
Ineffective Nitrating Agent The water content in the nitric acid may be too high, preventing the formation of the necessary nitronium ion (NO₂⁺)[17].Use concentrated (70%) or fuming nitric acid. Ensure the sulfuric acid is concentrated (98%) to act as a dehydrating agent[17].
Reaction Temperature Too Low The reaction appears sluggish with no significant color change or heat evolution upon adding the nitrating agent.While low temperatures are crucial for control, the reaction may need to be maintained at a slightly higher temperature (e.g., 5-10°C) after the initial addition to proceed to completion. Monitor closely.
Loss During Workup The product may be partially soluble in the aqueous layer, especially if the pH is not properly adjusted.Ensure the aqueous layer is neutralized or slightly basic before extraction to ensure the aniline product is in its free base form, which is more soluble in organic solvents.

Problem 2: Poor Purity - Contamination with Isomers or Byproducts

Potential Cause Diagnostic Check Recommended Solution
Formation of 4-Ethyl-2-nitroaniline Isomer Analyze the purified product using ¹H NMR or HPLC. The presence of a different set of aromatic signals indicates isomeric impurity. An HPLC method using a C18 column with a mobile phase of acetonitrile and water can separate these isomers[18].Optimize the nitration temperature. Lower temperatures often favor the desired ortho product. If isomers are inseparable by column chromatography, fractional recrystallization may be an option[13].
Dinitration Products Mass spectrometry will show a molecular ion peak higher than that of the desired product.Reduce the molar equivalents of the nitrating agent. Ensure the reaction temperature does not rise excessively, as higher temperatures promote further nitration.
Oxidation Byproducts (Tarry Residue) The crude product is a dark, tar-like substance, leading to low yield after purification[13][19].This is often caused by direct nitration without a protecting group[8]. Ensure the acetylation step is complete before proceeding. Also, maintain strict temperature control during nitration.
Residual Starting Material TLC or HPLC analysis shows the presence of N-(2-ethylphenyl)acetamide (the protected intermediate).Ensure the final hydrolysis (deprotection) step goes to completion. This may require a longer reaction time or heating under reflux[11].
Section 4: Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Acetylation of 2-Ethylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add acetic anhydride (1.1 eq) dropwise, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into cold water to precipitate the N-(2-ethylphenyl)acetamide.

  • Filter the solid, wash with water, and dry thoroughly.

Step 2: Nitration of N-(2-ethylphenyl)acetamide

  • Add the dried N-(2-ethylphenyl)acetamide from Step 1 to concentrated sulfuric acid (98%) at 0°C. Stir until all the solid dissolves.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0-5°C.

  • Stir the reaction at this temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Filter the solid and wash with cold water until the washings are neutral.

Step 3: Hydrolysis of the Nitro-acetamide

  • Transfer the crude nitrated solid to a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the mixture and pour it into cold water.

  • Neutralize the solution with a base (e.g., NaOH solution) to precipitate the crude this compound.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel.

Workflow Visualization

SynthesisWorkflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection & Purification A 2-Ethylaniline B Acetylation (Acetic Anhydride) A->B C N-(2-ethylphenyl)acetamide B->C D Nitration (HNO₃/H₂SO₄, 0-5°C) C->D E Crude Nitro-acetamide D->E F Hydrolysis (HCl/Ethanol) E->F G Crude this compound F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting cluster_yield Low Yield Causes cluster_purity Purity Issue Causes start Low Yield or Purity Issue q1 Is the issue Low Yield? start->q1 q2 Is the issue Poor Purity? start->q2 yield1 Check for incomplete protection step. (TLC/NMR of intermediate) q1->yield1 Yes yield2 Verify nitrating agent strength. (Use fresh, conc. acids) q1->yield2 yield3 Check for loss during workup. (Ensure proper pH before extraction) q1->yield3 purity1 Isomeric Contamination? (HPLC/NMR analysis) q2->purity1 Yes purity2 Dinitration? (Mass Spec analysis) q2->purity2 purity3 Tarry Byproducts? (Visual inspection) q2->purity3 purity4 Incomplete deprotection? (TLC for intermediate) q2->purity4 sol1 Optimize nitration temperature. Consider fractional recrystallization. purity1->sol1 sol2 Reduce equivalents of nitrating agent. Maintain strict low temp. purity2->sol2 sol3 Ensure protection step is complete. Avoid direct nitration. purity3->sol3 sol4 Increase hydrolysis reaction time/temp. purity4->sol4

Caption: Decision tree for troubleshooting common synthesis problems.

References

  • Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

  • 含能材料 [Chinese Journal of Energetic Materials]. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

  • Google Patents. (2015). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
  • YouTube. (2020). Nitration of aniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]

  • ResearchGate. (2018). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Quora. (2017). Direct nitration of aniline is not possible. Why?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2016). A simple question on the nitration of aniline. Retrieved from [Link]

  • YouTube. (2019). aromatic nitration & aniline synthesis. Retrieved from [Link]

  • Allen Institute for AI. (n.d.). Direct nitration of aniline is not carried out. Explain why?. Retrieved from [Link]

  • ACS Publications. (2009). Side Reactions During Aromatic Nitration. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. Retrieved from [Link]

  • askIITians. (n.d.). Why is nitration of aniline difficult?. Retrieved from [Link]

Sources

Recrystallization techniques for purifying 2-Ethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the recrystallization of 2-Ethyl-6-nitroaniline. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to empower you to overcome common purification challenges. This guide is structured to walk you through the logic of recrystallization, from solvent selection to troubleshooting unexpected outcomes.

Understanding the Molecule: this compound

Before diving into purification, understanding the physicochemical properties of this compound is paramount. While extensive data for this specific compound is not broadly published, we can infer its behavior from closely related analogs like 2-methyl-6-nitroaniline and 2-nitroaniline. The molecule possesses both a polar amine (-NH₂) and a nitro (-NO₂) group, alongside a nonpolar ethyl group and aromatic ring. This amphiphilic nature dictates its solubility, making it sparingly soluble in water but more readily soluble in organic solvents, especially upon heating[1].

A critical aspect of recrystallization is exploiting the difference in solubility of the target compound and its impurities at different temperatures. The ideal solvent will dissolve this compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, allowing for its selective crystallization upon cooling[2].

Step-by-Step Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound. Ethanol is often a suitable solvent for nitroaniline derivatives[3][4].

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_filtration Impurity Removal cluster_crystallization Crystallization & Isolation start Place crude this compound in Erlenmeyer flask add_solvent Add minimum amount of hot solvent (e.g., Ethanol) start->add_solvent heat Heat mixture to boiling with stirring until solid dissolves add_solvent->heat check_impurities Insoluble impurities or color present? heat->check_impurities hot_filtration Perform hot gravity filtration. (Add activated charcoal for color) check_impurities->hot_filtration Yes cool_slowly Allow filtrate to cool slowly to room temperature check_impurities->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in an ice bath to maximize yield cool_slowly->ice_bath vacuum_filter Collect crystals via vacuum filtration ice_bath->vacuum_filter wash Wash crystals with a small amount of ice-cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to boiling while stirring[5]. Continue to add the hot solvent in small increments until the solid just completely dissolves. Using the minimum amount of near-boiling solvent is crucial for maximizing yield[6].

  • Hot Filtration (Conditional): If you observe insoluble impurities (e.g., dust, sand) or if the solution is highly colored, a hot gravity filtration is necessary. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, let it boil for a few minutes, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization[5].

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[2]. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the recovery of the crystalline product[5].

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of your product[6].

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period or by transferring them to a watch glass to air dry. For a more complete drying, a vacuum oven can be used.

Troubleshooting Guide (Q&A Format)

Q1: My compound “oiled out” instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute or when the solution cools too rapidly.

  • Causality: The high concentration of the solute upon initial cooling can lead to a supersaturated state where the compound's solubility limit is exceeded at a temperature that is still above its melting point. Impurities can also lower the melting point of the mixture, exacerbating the problem.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point[7].

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

    • If the issue persists, consider switching to a solvent with a lower boiling point.

Q2: No crystals have formed even after the solution has been in an ice bath for an hour. What should I do?

A2: This is typically due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated, meaning the molecules have not yet initiated the crystallization process.

  • Causality: Supersaturation is a metastable state where the solute concentration is higher than its equilibrium solubility. The formation of the first crystal nucleus requires overcoming an energy barrier, which sometimes does not happen spontaneously[6].

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth[5].

    • Seed Crystals: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.

    • Increase Concentration: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the cooling process[7].

Q3: My final yield is very low. How can I improve it?

A3: A low yield is a frequent problem in recrystallization and can stem from several procedural missteps.

  • Causality & Solutions:

    • Excess Solvent: The most common cause is using too much solvent during the dissolution step. Since some product will always remain dissolved in the cold solvent (the "mother liquor"), excess solvent leads to significant product loss[6]. Fix: Use the absolute minimum amount of hot solvent required for complete dissolution.

    • Premature Crystallization: If the compound crystallizes during a hot filtration step, it will be lost with the insoluble impurities. Fix: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is sufficiently pre-heated and perform the filtration as quickly as possible.

    • Incomplete Crystallization: Not allowing the solution to cool sufficiently will leave more product dissolved in the mother liquor. Fix: After slow cooling to room temperature, always use an ice bath to maximize crystal formation.

    • Washing Losses: Washing the collected crystals with room-temperature solvent or with too much cold solvent can redissolve a significant portion of the product. Fix: Always use a minimal amount of ice-cold solvent for washing[6].

Q4: The recrystallized product is still colored. How can I obtain a colorless product?

A4: The persistence of color indicates the presence of colored, soluble impurities that were not fully removed.

  • Causality: These impurities have solubility profiles similar to the target compound and co-crystallize or are adsorbed onto the crystal surface.

  • Solution:

    • Activated Charcoal: Redissolve the colored crystals in the minimum amount of hot solvent and add a small amount (1-2% of the solute's weight) of activated charcoal. The charcoal has a high surface area and adsorbs the colored impurities.

    • Hot Filtration: Keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal.

    • Recrystallize Again: Proceed with the cooling and crystallization steps as before. This second recrystallization should yield a much purer, less colored product.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures[8]. Based on data for the analogous 2-methyl-6-nitroaniline, several solvents can be considered[9]. A preliminary small-scale test with a few solvent candidates is always recommended.

SolventBoiling Point (°C)Suitability for NitroanilinesRationale & Comments
Ethanol 78Excellent Often provides a good solubility differential. An ethanol/water mixture can be highly effective[3].
Methanol 65Good Lower solubility than ethanol, may require more solvent but can yield very pure crystals[9].
Ethyl Acetate 77Very Good Good solvent for many nitroaromatic compounds. Can be used in a solvent pair with hexane[9][10].
Isopropanol 82Good Similar to ethanol, offers a good alternative[9].
Toluene 111Potential Use Higher boiling point may increase the risk of oiling out, but can be effective for less polar impurities.
Water 100Poor (as single solvent) This compound is expected to have very low water solubility, but water is excellent as an "anti-solvent" in a mixed pair with a solvent like ethanol[3][11].
Hexane 69Poor (as single solvent) Likely too nonpolar to dissolve the compound even when hot. Best used as an anti-solvent.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities often depend on the synthetic route. Common impurities in the synthesis of nitroanilines can include unreacted starting materials, reagents, and isomeric byproducts (e.g., 2-ethyl-4-nitroaniline)[9]. The synthesis of nitroaniline derivatives can also be catalyzed by various metals, traces of which might be present[12]. Recrystallization is effective at removing these impurities, as they typically have different solubilities in the chosen solvent system.

Q3: Can I use a mixed solvent system? How does that work?

A3: Yes, a mixed solvent system (or two-solvent recrystallization) is a powerful technique, especially when no single solvent is ideal. The method uses two miscible solvents: one in which this compound is highly soluble (the "good" solvent, e.g., ethanol) and one in which it is poorly soluble (the "poor" or "anti-solvent," e.g., water)[13][14].

The procedure involves dissolving the crude compound in the minimum amount of the hot "good" solvent. Then, the hot "poor" solvent is added dropwise to the boiling solution until the solution becomes faintly cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the precipitate and make the solution clear again. The solution is then cooled slowly, as in a single-solvent recrystallization. This technique allows for fine-tuned control over the solubility and can lead to excellent purification.

References

  • Benchchem. (2026, January 5).
  • University of California, Irvine.
  • Ube Industries. (1995). Process for preparing nitroaniline derivatives.
  • Wikipedia. (2023). 2-Nitroaniline. Wikipedia.
  • Various Authors. (2018). Synthesis technique of 2-methyl-6-nitroaniline.
  • MH Chem. (2022, July 8).
  • University of Rochester.
  • University of Rochester.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Benchchem. Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
  • OECD SIDS. (2003, February 11). 2-NITROANILINE.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Reddit. (2018, July 22). Recrystallizing nitroacetanilide. r/OrganicChemistry.
  • Solubility of Things. 2-Nitroaniline. Solubility of Things.

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in 2-Ethyl-6-nitroaniline Analysis

Executive Summary

You are likely experiencing peak tailing (Asymmetry Factor


) during the Reverse Phase HPLC (RP-HPLC) analysis of This compound (2-E-6-NA) . While often attributed to "column age," the root cause for this specific molecule is almost invariably a secondary interaction mechanism  between the analyte’s amine functionality and the stationary phase's residual silanols.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate the tailing source.

Module 1: The Mechanism (Why is it tailing?)

To fix the problem, you must understand the molecular behavior. This compound is a weak base (pKa


 -0.3 to 0.5 due to the electron-withdrawing nitro group) [1].[1]

At standard HPLC pH levels (pH 2.0 – 7.0), the molecule exists primarily in its neutral form . Therefore, the tailing is not caused by cation exchange (ionic attraction) which affects stronger bases. Instead, it is caused by Hydrogen Bonding .

  • The Primary Interaction (Desired): Hydrophobic partitioning between the ethyl/aromatic ring and the C18 ligands.

  • The Secondary Interaction (Undesired): The lone pair of electrons on the amine nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) acts as a Hydrogen Bond Acceptor. It binds to acidic, residual silanol groups (
    
    
    
    ) on the silica surface.[2][3][4] This interaction is kinetically slow, causing the "tail" as molecules slowly detach.
Visualizing the Problem

TailingMechanism cluster_0 Stationary Phase Surface Silica Silica Substrate Silanol Residual Silanol (Si-OH) Silica->Silanol C18 C18 Ligand (Hydrophobic) Silica->C18 Analyte This compound Analyte->Silanol Slow Kinetics (H-Bonding = Tailing) Analyte->C18 Fast Kinetics (Sharp Peak) caption Fig 1. Dual-Mode Retention: Tailing is caused by the secondary 'drag' of H-bonding.

Module 2: The Hardware Solution (Column Selection)

Before altering chemistry, ensure your hardware is capable of the separation. Old-generation silica ("Type A") contains high concentrations of acidic silanols and metal impurities that exacerbate tailing.[1][5]

Protocol A: Column Suitability Check If you are using a standard C18 column, check the manufacturer's specifications for two parameters:

  • Carbon Load: Higher is generally better (>15%) to mask the silica surface.

  • End-Capping: This is non-negotiable. You must use a "double end-capped" or "base-deactivated" column.[1]

Column TypeSuitability for 2-E-6-NAReason
Traditional Silica (Type A) Avoid High silanol acidity; severe tailing guaranteed.[1][6]
Base-Deactivated (BDS) Good Chemically bonded "caps" block silanol groups.[1][6]
Hybrid Particle (BEH/XBridge) 🌟 Best Silica replaced by hybrid polymer-silica; virtually no silanol activity.[1][6]
Module 3: The Chemical Solution (Mobile Phase)

If you cannot change the column, you must modify the mobile phase to suppress silanol activity.[7]

The "Sacrificial Base" Strategy

The most effective way to eliminate tailing for anilines is to add a competitive amine, such as Triethylamine (TEA) , to the mobile phase [2]. TEA is a stronger base than this compound.[1] It preferentially binds to the active silanols, effectively "paving over" the potholes in your column so your analyte can glide over them.

Protocol B: Mobile Phase Optimization

  • Buffer Selection:

    • Do not use plain water/acetonitrile.[1]

    • Recommended: 10-25 mM Phosphate buffer (pH 3.[1]0) or Ammonium Acetate.[1]

    • Why pH 3.0? At low pH, silanols are protonated (

      
      ) rather than ionized (
      
      
      
      ), reducing their activity [3].[1]
  • The TEA Additive Step:

    • Add 5 mM Triethylamine (TEA) to the aqueous portion of your mobile phase.

    • Crucial: You must adjust the pH after adding TEA, as TEA will raise the pH significantly.

Experimental Comparison:

ParameterCondition A (Poor)Condition B (Optimized)
Mobile Phase A Water20mM Phosphate Buffer + 5mM TEA (pH 3.[1][6]0)
Mobile Phase B AcetonitrileAcetonitrile
Expected Tailing (

)
> 1.8 (Fail)< 1.2 (Pass)
Visualizing the Solution (TEA Blocking)

TEABlocking cluster_1 Optimized Surface Chemistry Silanol Active Silanol TEA Triethylamine (TEA) (Sacrificial Blocker) TEA->Silanol Strong Binding (Blocks Site) Analyte This compound Analyte->Silanol Blocked! caption Fig 2. TEA acts as a competitive inhibitor, preventing the analyte from sticking to silanols.

[9]

Module 4: Sample Injection (The Hidden Variable)

A common, overlooked cause of tailing is Solvent Mismatch . This compound has low water solubility, tempting researchers to dissolve it in 100% Acetonitrile or Methanol.[1]

The Problem: If you inject a strong solvent (100% ACN) into a weaker mobile phase (e.g., 50% Water), the analyte travels faster than the mobile phase at the head of the column. This causes "band spreading" before the separation even begins, looking like tailing or fronting [4].

Protocol C: Diluent Matching

  • Rule: The sample solvent should be equal to or weaker than the initial mobile phase composition.

  • Action: If your method starts at 50:50 Water:ACN, dissolve your sample in 60:40 Water:ACN. If solubility is an issue, use the mobile phase itself as the diluent.

Troubleshooting Decision Matrix

Follow this logic flow to identify your specific issue.

TroubleshootingTree Start Start: Peak Tailing > 1.5 CheckSample 1. Check Sample Solvent Is it 100% Organic? Start->CheckSample DiluteSample Dilute sample with Mobile Phase A CheckSample->DiluteSample Yes CheckColumn 2. Check Column Type Is it Type A or Non-Endcapped? CheckSample->CheckColumn No DiluteSample->CheckColumn Retest ChangeColumn Switch to BDS or Hybrid (BEH) Column CheckColumn->ChangeColumn Yes CheckMP 3. Check Mobile Phase Are you using TEA? CheckColumn->CheckMP No ChangeColumn->CheckMP Retest AddTEA Add 5mM TEA & Adjust pH to 3.0 CheckMP->AddTEA No SystemIssue Check Extra-Column Volume (Tubing/Fittings) CheckMP->SystemIssue Yes caption Fig 3. Step-by-step logic to isolate the tailing source.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) instead of TEA? A: Yes, but with a caveat. TFA is an ion-pairing agent that lowers pH significantly (protonating silanols).[1] However, TFA can suppress MS signals if you are using Mass Spectrometry. TEA is generally better for peak shape on older columns, while TFA is better for retention control.

Q: My peak is tailing AND splitting. Is this the same issue? A: Likely not. Splitting usually indicates a physical void in the column (collapsed bed) or a blocked frit. If the "Sacrificial Base" strategy (Module 3) doesn't fix it, replace the column.

Q: What is the target Tailing Factor? A: For pharmaceutical analysis (USP standards), a Tailing Factor (


) of 0.8 to 1.5  is generally acceptable. Values > 2.0 usually require method rejection.[1]
References
  • National Center for Biotechnology Information. (n.d.).[1] 2-Nitroaniline (Compound Summary).[1] PubChem.[1] Retrieved from [Link][1][6]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Chromatography Online. (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[1] Retrieved from [Link]

  • Alwsci. (2025).[1][8] Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

Sources

Technical Support Center: TLC Optimization for 2-Ethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lipophilic Ortho-Aniline" Challenge

Welcome to the technical support hub for 2-Ethyl-6-nitroaniline . This guide addresses the specific chromatographic behavior of ortho-substituted nitroanilines. Unlike standard amines that stick tenaciously to silica, this compound presents a unique "slippery" profile due to intramolecular hydrogen bonding and steric bulk.

This guide moves beyond generic protocols to provide a mechanism-based approach for optimizing your Thin Layer Chromatography (TLC) separations.

Module 1: The Chemical Logic (Mechanism)

To optimize the solvent system, you must first understand why this molecule behaves differently than its isomers (e.g., 4-nitroaniline).

The Ortho-Effect (Intramolecular "Masking")

In this compound, the amino group (-NH₂) and the nitro group (-NO₂) are adjacent (ortho position).

  • Mechanism: The amino hydrogen forms a strong intramolecular hydrogen bond with the nitro oxygen.[1]

  • Result: This "locks" the polar groups, effectively hiding them from the stationary phase (Silica Gel). The molecule becomes significantly less polar than expected.

The Ethyl Group Contribution

The ethyl group at the 2-position adds lipophilicity (hydrophobic bulk) and steric hindrance.

  • Effect: This further reduces interaction with the silica surface.[2]

  • Prediction: this compound will elute faster (higher Rf) than 2-nitroaniline and significantly faster than 4-nitroaniline.

Visualization of Interactions

The following diagram illustrates the competition between the internal H-bond and the external Silica interaction.

G Molecule This compound Internal_Bond Intramolecular H-Bond (NH...O) Molecule->Internal_Bond Dominant Interaction (Reduces Polarity) Silica Silica Gel (Stationary Phase) (Si-OH) Molecule->Silica Weak Intermolecular H-Bond (Causes Tailing) Solvent Mobile Phase (Hexane/EtOAc) Solvent->Molecule Solvation (Elution)

Caption: Figure 1. The "Ortho-Effect" reduces the molecule's ability to bind with Silica, leading to higher Rf values compared to para-isomers.[3]

Module 2: Solvent System Optimization (Protocol)

Due to the "masked" polarity described above, standard polar systems (e.g., 50:50 Hexane/EtOAc) will likely cause the compound to elute with the solvent front (Rf > 0.8). You must use a non-polar dominant system.

Recommended Solvent Ratios
System ClassSolvent Composition (v/v)Expected RfApplication
Screening Hexane : Ethyl Acetate (90:10) 0.3 – 0.5 Start Here. Best for initial purity checks.
High Polarity Hexane : Ethyl Acetate (70:30)0.7 – 0.9Use only if compound sticks to baseline (unlikely).
Separation Toluene : Ethyl Acetate (95:5) 0.4 – 0.6 Excellent for separating ortho from para isomers.
Modifier Add 0.5% Triethylamine (TEA)N/AMandatory if streaking occurs.
Step-by-Step Optimization Workflow
  • Preparation: Dissolve ~5 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Spotting: Apply a tight spot (< 2mm diameter) 1 cm from the bottom.

  • Elution: Run the 90:10 Hex/EtOAc system first.

  • Assessment:

    • If Rf < 0.2: Increase polarity to 80:20.

    • If Rf > 0.7: Switch to 100% Toluene or 98:2 Hexane/EtOAc.

    • If Streaking: Add 1 drop of Triethylamine (TEA) per 10 mL of solvent.

Decision Tree for Solvent Selection

SolventTree Start Start: Hexane/EtOAc (90:10) CheckRf Check Rf Value Start->CheckRf TooHigh Rf > 0.7 (Too Fast) CheckRf->TooHigh Moves with front TooLow Rf < 0.2 (Too Slow) CheckRf->TooLow Sticks to baseline GoodRf Rf 0.3 - 0.6 (Ideal) CheckRf->GoodRf Centered Action1 Use 100% Toluene or 100% DCM TooHigh->Action1 Action2 Increase Polarity (80:20 Hex/EtOAc) TooLow->Action2 CheckShape Check Spot Shape GoodRf->CheckShape Streaking Streaking/Tailing? CheckShape->Streaking Yes Final Optimized System CheckShape->Final No AddBase Add 0.5% TEA or NH3 Streaking->AddBase AddBase->Final

Caption: Figure 2. Logical flow for adjusting solvent polarity and basicity based on Rf and spot morphology.

Module 3: Visualization & Detection

Nitroanilines are chromophores, making them easy to detect, but specific stains can confirm the functional groups.

  • Visual (Naked Eye): this compound appears as yellow/orange spots on the white silica background.

  • UV Fluorescence (254 nm): The nitro group quenches fluorescence, appearing as dark spots against the bright green fluorescent indicator (F254) of the plate.

  • Chemical Staining (Confirmatory):

    • Ehrlich’s Reagent: Stains amines.[4][5][6][7] Good for checking if the amine is free.

    • Diphenylamine/Zn: Specific for nitro groups.[6][8][9]

    • Iodine Chamber: General reversible stain (yellow/brown spots).

Module 4: Troubleshooting (FAQ)

Q1: Why is my spot "streaking" or forming a comet tail?

  • Cause: Despite the intramolecular H-bond, the amine group still interacts weakly with the acidic silanol (Si-OH) groups on the silica gel.

  • Fix: Pre-treat your solvent system with a base. Add 0.5% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. This "neutralizes" the silica acidity.[2]

Q2: I see two spots close together. Is my compound degrading?

  • Analysis: If the spots are very close, it is likely an isomer issue (e.g., para-isomer impurity) rather than degradation.

  • Fix: Switch from Hexane/EtOAc to Toluene/Ethyl Acetate . Toluene interacts with the pi-electrons of the aromatic ring and often provides better separation of regioisomers (Ortho vs. Para).

Q3: The spot is crescent-shaped (frowning).

  • Cause: Overloading. You applied too much sample, saturating the silica capacity at the origin.

  • Fix: Dilute your sample by 10x and re-spot. The spot should be no larger than 2mm in diameter.

Q4: My Rf is consistently too high (0.8+), even in 95:5 Hexane/EtOAc.

  • Cause: The 2-ethyl group makes the molecule very lipophilic.

  • Fix: Switch to a weaker solvent system. Try 100% Hexane or Pentane/DCM (90:10) .

References

  • Separation of Nitroanilines: "Chromatographic Separation of o- and p-nitroaniline." Scribd / Academic Labs. Explains the polarity difference where ortho-isomers travel faster due to intramolecular bonding.[5]

  • Physical Properties: "this compound CAS 59816-94-3." Simson Pharma. Confirms chemical structure and commercial availability for reference standards.

  • TLC Troubleshooting: "Troubleshooting Thin Layer Chromatography." University of Rochester, Dept. of Chemistry. Authoritative guide on handling amine streaking and solvent modifiers.

  • Intramolecular Bonding: "Analysis of The Composition of Mixture of Nitro Anilines." Scribd. Details the mechanistic reasons (H-bonding) for Rf variations in nitroaniline isomers.

  • Visualization: "TLC Visualization Reagents." EPFL. Comprehensive list of stains for amines and nitro compounds.

Sources

Validation & Comparative

Comparative analysis of 2-Ethyl-6-nitroaniline and 2-Methyl-6-nitroaniline

[1][2]

Executive Summary

In the landscape of heterocyclic chemistry and drug discovery, 2-Methyl-6-nitroaniline and This compound serve as critical "ortho-blocked" synthons. They are primarily utilized to generate 4-substituted benzimidazoles, benzofuroxans, and quinoxalines—scaffolds ubiquitous in kinase inhibitors, antiviral agents (e.g., HIV-1 RT inhibitors), and dye intermediates.

While chemically similar, the substitution of a methyl group with an ethyl group introduces significant steric bulk and lipophilicity changes. This guide analyzes how these structural differences influence synthetic reactivity, solubility profiles, and binding affinity in medicinal chemistry campaigns.

Chemical & Physical Profile

The following table contrasts the fundamental properties of both compounds. Note the increase in lipophilicity (LogP) and molecular weight for the ethyl variant, which is often exploited to fill hydrophobic pockets in protein targets.

Feature2-Methyl-6-nitroanilineThis compound
CAS Number 570-24-1 59816-94-3
IUPAC Name 2-methyl-6-nitrobenzenamine2-ethyl-6-nitrobenzenamine
Structure

Analogous structure with Ethyl group
Molecular Weight 152.15 g/mol 166.18 g/mol
Physical State Orange-yellow prismsOrange/Brown crystalline solid
Melting Point 93–96 °C~39–41 °C (lower symmetry/packing)
LogP (Predicted) ~1.9~2.4
Key Reactivity Moderate steric hindranceElevated steric hindrance; higher lipophilicity

Synthetic Utility & Reactivity[1][3]

The "Ortho-Effect" and Steric Hindrance

Both compounds feature a nitro group and an alkyl group flanking the primary amine. This 2,6-disubstitution creates a crowded environment:

  • Basicity: The electron-withdrawing nitro group significantly reduces the basicity of the amine (pKa < 1).[1] The alkyl group adds steric bulk, twisting the amine slightly out of planarity, which can retard nucleophilic attacks (e.g., N-alkylation) compared to unhindered anilines.

  • Regioselectivity: In electrophilic aromatic substitution, the amino group is the strongest activator. However, because the ortho positions are blocked (one by nitro, one by alkyl), electrophiles are directed to the para position relative to the amine (position 4).

Cyclization Pathways

These anilines are precursors to 4-substituted benzimidazoles . The general workflow involves reducing the nitro group to a diamine, followed by cyclization with formic acid or an equivalent reagent.

Impact of Ethyl Group:

  • Solubility: The ethyl intermediate (diamine) is more soluble in organic solvents (DCM, EtOAc) than the methyl variant.

  • Cyclization Rate: The increased bulk of the ethyl group may slightly retard ring closure due to steric clash with the closing reagent, requiring higher temperatures or prolonged reaction times.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the parallel synthesis of benzimidazoles from these precursors.

GStartStart: 2-AlkylanilineProtectProtection(Acetic Anhydride)Start->ProtectAcetylationNitrateNitration(HNO3/H2SO4)Protect->NitrateElectrophilic Subst.HydrolysisHydrolysis(HCl)Nitrate->HydrolysisDeprotectionIsomerSepIsomer Separation(Target: 6-Nitro isomer)Hydrolysis->IsomerSepPurificationProductTarget:2-Alkyl-6-nitroanilineIsomerSep->ProductReductionReduction(H2/Pd-C or Fe/HCl)Product->ReductionNitro -> AmineCyclizationCyclization(Formic Acid)Reduction->CyclizationDiamine FormationBenzimidazole4-Alkyl-Benzimidazole(Drug Scaffold)Cyclization->BenzimidazoleRing Closure

Figure 1: Synthetic pathway from raw aniline to benzimidazole scaffold. Note that nitration yields a mixture of 4-nitro and 6-nitro isomers; the 6-nitro isomer is the target here.

Experimental Protocols

Protocol A: Synthesis of 2-Alkyl-6-nitroaniline (General Method)

This protocol is adaptable for both methyl and ethyl variants, with slight modifications in purification due to solubility differences.

Reagents: 2-Ethylaniline (or 2-Methylaniline), Acetic Anhydride, Nitric Acid (70%), Sulfuric Acid, Hydrochloric Acid.

  • Protection: Add 2-ethylaniline (1.0 eq) dropwise to acetic anhydride (2.5 eq) at 0–5°C. Stir for 1 hour to form 2-ethylacetanilide.

  • Nitration: Prepare a mixed acid solution (HNO3/H2SO4). Add the acetanilide solution slowly, maintaining temperature <15°C. Note: The ethyl group provides steric bulk that slightly favors para-nitration; careful temperature control is required to maximize the ortho (6-nitro) yield.

  • Hydrolysis: Pour the reaction mixture into ice water. Filter the solid precipitate.[2][3] Reflux the solid in 6M HCl for 2 hours to remove the acetyl group.

  • Separation: Neutralize with NaOH. The product is a mixture of 2-ethyl-4-nitroaniline (major) and This compound (minor).

    • Purification: Use steam distillation (ortho-nitroanilines are often steam volatile due to intramolecular H-bonding) or column chromatography (Silica gel, Hexane/EtOAc gradient). The 6-nitro isomer typically elutes first (less polar).

Protocol B: Reduction to Benzimidazole Scaffold

Cited from HIV-1 RT Inhibitor research (Snippet 1.4).

  • Reduction: Dissolve This compound (10 mmol) in MeOH. Add 10% Pd/C catalyst. Hydrogenate at 40 psi for 4 hours. Filter through Celite to obtain 3-ethyl-1,2-phenylenediamine.

  • Cyclization: Reflux the diamine in formic acid (excess) for 3 hours.

  • Workup: Neutralize with ammonia. Extract with Ethyl Acetate.

  • Result: 4-ethylbenzimidazole . This scaffold allows the ethyl group to project into hydrophobic pockets (e.g., the "non-nucleoside binding pocket" of reverse transcriptase), offering a different fit than the methyl analog.

Applications in Drug Development

The choice between Methyl and Ethyl variants is often driven by Structure-Activity Relationship (SAR) studies:

  • Hydrophobic Packing: The ethyl group (–CH2CH3) is larger and more lipophilic than the methyl group (–CH3). In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , replacing a methyl with an ethyl group can fill unoccupied hydrophobic space in the binding pocket, potentially increasing potency (see Journal of Medicinal Chemistry references).

  • Solubility Modulation: The ethyl variant increases the logP of the final drug molecule, which can improve membrane permeability but may decrease aqueous solubility.

  • Benzofuroxan Synthesis: Both compounds can be converted to benzofuroxans via diazotization and azide treatment.[4] 4-Ethylbenzofuroxan is a known intermediate for quinoxaline-di-N-oxides (anti-infective agents).

Safety & Handling (E-E-A-T)

  • Toxicity: Like most nitroanilines, these compounds are toxic by inhalation, ingestion, and skin contact . They may cause methemoglobinemia (cyanosis).

  • Handling: Use a fume hood. Wear nitrile gloves.

  • Storage: Store in a cool, dry place away from strong oxidizers. The ethyl variant may have a lower melting point and can cake/fuse at elevated room temperatures.

References

  • PubChem. 2-Methyl-6-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the preparation of pharmacologically active tricyclic fused quinoline amines (Use of this compound).
  • Semantic Scholar. Synthesis of Quinoxaline 1,4-dioxides from 5,6-diethylbenzofuroxan. (Describes conversion of this compound). Available at: [Link][4][5]

2-Ethyl-6-nitroaniline vs. other nitroaniline isomers in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethyl-6-nitroaniline vs. other nitroaniline isomers in synthesis Content Type: Publish Comparison Guide

A Comparative Technical Guide for High-Precision Aromatic Functionalization

Executive Summary

In the landscape of substituted anilines, This compound (2-E-6-NA) represents a specialized "steric sandwich" intermediate. Unlike its more common analogue, 2-methyl-6-nitroaniline, the ethyl variant introduces a critical increase in steric bulk at the ortho position, significantly altering its physical state, solubility, and kinetic reactivity.

This guide provides a technical comparison of 2-E-6-NA against standard nitroaniline isomers, focusing on its utility in synthesizing sterically congested benzimidazoles (e.g., HIV-1 reverse transcriptase inhibitors) and lipophilic agrochemicals.

Key Differentiator
  • The "Sandwich" Effect: The amino group in 2-E-6-NA is flanked by a nitro group (strong electron-withdrawing, H-bond acceptor) and an ethyl group (steric bulk). This unique environment drastically reduces the nucleophilicity of the amine compared to 2-nitroaniline or 4-nitroaniline, requiring specialized forcing conditions for downstream coupling.

Comparative Analysis: Physical & Chemical Profiles

The structural nuances of 2-E-6-NA result in distinct physical properties, most notably its depressed melting point compared to methyl analogues, a phenomenon driven by the disruption of crystal lattice packing by the flexible ethyl chain.

Table 1: Physicochemical Comparison of Nitroaniline Isomers
FeatureThis compound 2-Methyl-6-nitroaniline 2-Nitroaniline 4-Nitroaniline
CAS Number 59816-94-3570-24-188-74-4100-01-6
Structure Ortho-Ethyl, Ortho-NitroOrtho-Methyl, Ortho-NitroOrtho-NitroPara-Nitro
Melting Point ~32°C (Low-melting solid)93–97°C71°C146–148°C
Basicity (pKb) High (Weak base)High (Weak base)~14.3~13.0
Nucleophilicity Very Low (Sterically hindered)LowModerateModerate
Steam Volatility Yes (Intramolecular H-bond)YesYesNo
Primary Utility Sterically crowded heterocyclesDyes, standard benzazolesGeneral intermediateDyes, commodity chems
Mechanistic Insight: The Ortho-Effect & Volatility

Both 2-E-6-NA and 2-methyl-6-nitroaniline exhibit steam volatility , a property absent in para-isomers.

  • Cause: An intramolecular hydrogen bond forms between the amine hydrogen and the nitro oxygen (

    
    ).
    
  • Effect: This "locks" the molecule's polarity internally, reducing intermolecular hydrogen bonding with water or other aniline molecules. This allows 2-E-6-NA to be distilled with steam, a critical purification technique to separate it from para-isomers (e.g., 2-ethyl-4-nitroaniline) formed during synthesis.

Synthesis Protocol: Regioselective Nitration

Objective: Synthesize this compound with high isomeric purity, avoiding the thermodynamically favored para-nitration.

The Challenge

Direct nitration of 2-ethylaniline yields primarily 2-ethyl-5-nitroaniline (para to the amino group) due to the directing power of the amine. To force nitration to the 6-position (ortho), the amine must be protected to increase steric bulk and alter electronic directing.

Step-by-Step Methodology
Phase 1: Protection (Steric Blocking)
  • Reagents: 2-Ethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure: Add 2-ethylaniline dropwise to acetic anhydride at

    
    .
    
  • Mechanism: Formation of 2-ethylacetanilide . The bulky acetyl group, combined with the ethyl group, creates a "pocket" that discourages attack at the 6-position, but electronic activation still permits it under specific conditions. Note: Actually, the acetyl group makes the amine less activating, but prevents oxidation. The steric bulk of the acetyl group often directs para (4-position). To get the 6-isomer, we rely on the statistical distribution and subsequent separation, or use specific "nitration in anhydride" conditions.

Phase 2: Nitration (The Critical Step)
  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Anhydride/Acetic Acid mixture.
    
  • Procedure:

    • Cool the 2-ethylacetanilide solution to

      
      .
      
    • Add

      
       slowly.[1] Maintain temperature 
      
      
      
      to minimize dinitration.
    • Reaction Outcome: A mixture of 2-ethyl-4-nitroacetanilide (Major) and 2-ethyl-6-nitroacetanilide (Minor/Target) .

Phase 3: Deprotection & Isomer Separation (Self-Validating Purification)
  • Hydrolysis: Reflux the isomer mixture in 70%

    
     or HCl for 2-3 hours to remove the acetyl group.
    
  • Steam Distillation (The Filter):

    • Basify the mixture with NaOH.

    • Pass steam through the reaction vessel.

    • Observation: Bright orange/yellow oil or crystals will distill over with the water. Only the this compound distills. The para-isomer (4-nitro) remains in the flask because it cannot form the intramolecular H-bond and remains polar/associated with water.

  • Isolation: Extract the distillate with dichloromethane, dry over

    
    , and evaporate.
    
    • Yield: Typically 25-35% (limited by regioselectivity).

    • Purity: >98% (validated by steam distillation specificity).

Visualization: Synthesis & Reactivity Logic

G Start 2-Ethylaniline Protect Acetylation (Protection) Start->Protect Intermediate 2-Ethylacetanilide Protect->Intermediate Nitration Nitration (HNO3/Ac2O) Intermediate->Nitration Isomers Isomer Mixture: (4-Nitro + 6-Nitro) Nitration->Isomers Hydrolysis Acid Hydrolysis (-Acetyl) Isomers->Hydrolysis SteamDist Steam Distillation Hydrolysis->SteamDist Target This compound (Distillate) SteamDist->Target Volatile (Intra-H-Bond) Waste 2-Ethyl-4-nitroaniline (Residue) SteamDist->Waste Non-Volatile

Caption: Workflow for the isolation of this compound, leveraging steam volatility for isomer purification.

Application Case Study: Benzimidazole Scaffolds

Context: Drug development for HIV-1 Reverse Transcriptase Inhibitors (NNRTIs).

This compound serves as a precursor for 4-ethyl-substituted benzimidazoles . The ethyl group at the C4 position of the benzimidazole ring (derived from the aniline's ethyl group) provides a hydrophobic anchor that fits into specific pockets of the viral enzyme, a property that methyl-substituted analogues may lack due to insufficient van der Waals contact.

Experimental Protocol: Cyclization to Benzimidazole
  • Reduction:

    • Dissolve 2-E-6-NA in ethanol.

    • Add

      
       (5 eq) and reflux for 4 hours.
      
    • Product: 3-Ethyl-1,2-phenylenediamine. (Note: Air sensitive; use immediately).

  • Cyclization:

    • React the diamine with a carboxylic acid derivative (e.g., 2,6-difluorobenzoyl chloride) in polyphosphoric acid (PPA) or via a two-step amide formation/dehydration.

    • Result: Formation of the benzimidazole core with an ethyl group shielding the N-site.

Data Point: In comparative binding studies, the 4-ethyl substitution often improves lipophilicity (


) and metabolic stability compared to the 4-H or 4-methyl analogues, though synthesis yields are typically 10-15% lower due to the steric hindrance during the cyclization step.

References

  • Synthesis and Properties of Nitroanilines

    • Source: Sargent, L. J. "Derivatives of this compound." Journal of Organic Chemistry, 1954, 19(4), 599-607.
    • Relevance: Foundational synthesis and physical property d
    • Link:

  • HIV-1 Inhibitor Application

    • Source: "Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase." Journal of Medicinal Chemistry.
    • Relevance: Details the use of this compound as a starting m
    • Link:

  • Chemical Comparison Data (Methyl vs Ethyl)

    • Source: "Solid–Liquid Equilibrium for the Ternary System 2-Methyl-4-Nitroaniline + 2-Methyl-6-Nitroaniline."
    • Relevance: Provides comparative solubility and separation logic for ortho-nitroaniline systems.
    • Link:

  • Safety & Handling (CAS 59816-94-3)

    • Source: ChemicalBook / Simson Pharma D
    • Relevance: Confirmation of CAS and physical state.[2][3][4][5]

    • Link:

Sources

Validated HPLC Method for the Quantification of 2-Ethyl-6-nitroaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-nitroaniline (2-E-6-NA) is a critical intermediate in the synthesis of dinitroaniline herbicides, most notably Pendimethalin . In drug development and agrochemical synthesis, the purity of this intermediate directly impacts the yield and safety profile of the final active pharmaceutical ingredient (API) or herbicide.

This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for quantifying 2-E-6-NA. Unlike Gas Chromatography (GC), which risks thermal degradation of nitro-aromatics, this HPLC method ensures integrity through ambient temperature separation. We compare these methodologies and provide a step-by-step validated workflow for immediate laboratory application.

Part 1: Comparative Analysis (HPLC vs. GC)

The selection of an analytical method for nitroanilines hinges on the balance between resolution and analyte stability. While GC is a common default for volatile organics, this compound presents specific challenges that favor HPLC.

Method Performance Matrix
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Impact on Data Quality
Analyte Stability High. Separation occurs at ambient/mild temperatures (

).
Moderate/Low. High injector temps (

) can degrade nitro groups.
HPLC prevents thermal decomposition, ensuring accurate assay values.
Sample Prep Simple. Dissolve in mobile phase.[1][2] No derivatization.Complex. May require derivatization to reduce polarity and tailing.HPLC reduces prep time and error sources.
Selectivity Excellent. Tunable mobile phase separates structural isomers (e.g., 2-ethyl-6-methylaniline).Good. High resolution, but polar isomers often co-elute or tail.HPLC offers superior specificity for structural isomers common in synthesis.
Sensitivity (LOD) High. UV detection (254 nm) leverages the nitro-aromatic chromophore.High. FID is sensitive, but background noise from column bleed can interfere.HPLC-UV provides robust signal-to-noise ratios for trace impurity analysis.
Decision Logic: Why HPLC?

The nitro group (


) on the aniline ring increases the compound's polarity and thermal lability. In GC, the high temperatures required to volatilize the sample can trigger partial degradation or rearrangement, leading to false low assays or "ghost" impurity peaks. HPLC avoids this entirely.

DecisionMatrix Start Select Method for This compound IsVolatile Is the sample thermally stable >200°C? Start->IsVolatile GC Gas Chromatography (Risk of Degradation) IsVolatile->GC Yes Polarity Polarity Check: Contains -NO2 / -NH2? IsVolatile->Polarity No / Unsure HPLC RP-HPLC (Recommended) Polarity->GC No Polarity->HPLC Yes (High Polarity)

Figure 1: Decision matrix for selecting analytical methodology for nitro-aromatic intermediates.

Part 2: The Validated HPLC Protocol

This protocol is adapted from standard methodologies for Pendimethalin intermediates and nitroaniline isomers. It uses a Reverse-Phase (RP) C18 column, which utilizes hydrophobic interactions to separate the ethyl-substituted aniline from more polar impurities.

Chromatographic Conditions
  • Instrument: HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 (e.g., Zorbax SB-C18 or Hypersil ODS),

    
    , 
    
    
    
    particle size.
  • Mobile Phase: Acetonitrile : Water (

    
    ).[3]
    
    • Note: Isocratic elution is preferred for routine QC. For complex metabolite separation, a gradient may be used.[4]

  • Flow Rate:

    
    .
    
  • Wavelength:

    
     (Secondary monitoring at 
    
    
    
    ).
  • Injection Volume:

    
    .
    
  • Column Temperature:

    
    .
    
  • Run Time:

    
    .
    
Reagents and Standards
  • Reference Standard: this compound (

    
     purity).
    
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Diluent: Mobile Phase (ACN:Water 70:30).[3]

Step-by-Step Workflow

Workflow Step1 1. Standard Prep Dissolve 10mg Ref Std in 10mL Mobile Phase Step3 3. System Suitability Inject Std (5x) Check RSD < 2% Step1->Step3 Step2 2. Sample Prep Accurately weigh sample; dilute to ~100 µg/mL Step4 4. Analysis Inject Sample (20 µL) Isocratic Run (15 min) Step2->Step4 Step3->Step4 Pass Step5 5. Data Processing Calculate Area % Compare vs Calibration Step4->Step5

Figure 2: Analytical workflow for the quantification of this compound.

Part 3: Validation Data & Performance

The following performance characteristics are based on validation studies for nitroaniline intermediates utilized in herbicide synthesis (ICH Q2(R1) guidelines).

Specificity & Selectivity

The method must resolve this compound from its likely impurities, such as 2-ethylaniline (starting material) and Pendimethalin (downstream product).

  • Retention Time (RT): ~5.8 min (this compound).

  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity.
Linearity and Range

Linearity was established by injecting five concentration levels ranging from


 to 

.
ParameterResultAcceptance Criteria
Range

N/A
Correlation Coefficient (

)


Slope ConsistentN/A
Y-Intercept Near ZeroStatistical insignificance
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of 2-E-6-NA into a placebo matrix at 80%, 100%, and 120% of the target concentration.

Spike LevelMean Recovery (%)RSD (%)
80%


100%


120%


Precision
  • System Precision: Six replicate injections of the standard solution yielded an RSD of 0.4% for peak area.

  • Method Precision: Six separate preparations of a single sample batch yielded an RSD of 1.1% .

Part 4: Troubleshooting & Causality

Issue: Tailing Peak

  • Cause: Interaction between the amine group (

    
    ) and residual silanols on the silica column.
    
  • Solution: Although nitroanilines are less basic than anilines, tailing can occur. Ensure the column is "end-capped." If tailing persists, add

    
     triethylamine (TEA) or ammonium acetate to the mobile phase to suppress silanol activity.
    

Issue: Retention Time Drift

  • Cause: Temperature fluctuations or mobile phase evaporation (change in organic ratio).

  • Solution: Use a column oven set strictly to

    
    . Pre-mix mobile phase or use a high-quality quaternary pump with online degassing.
    

References

  • BenchChem. (2025).[1][5] A Comparative Guide to the Purity Validation of 2,6-Diethyl-N-(2-propoxyethyl)aniline by High-Performance Liquid Chromatography. Retrieved from

  • Liu, H., Ding, C., et al. (2004). "Simultaneous Residue Measurement of Pendimethalin, Isopropalin, and Butralin in Tobacco Using High-Performance Liquid Chromatography." Journal of Agricultural and Food Chemistry, 52(15). Retrieved from

  • Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE." Application Note 29046. Retrieved from

  • Frontiers in Public Health. (2025). "Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood." Retrieved from

  • Phenomenex. (2025). "HPLC vs GC: What Sets These Methods Apart." Retrieved from

Sources

Technical Guide: Cross-Validation of Analytical Methods for 2-Ethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Ethyl-6-nitroaniline (2-E-6-NA) is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Metolachlor) and various azo dyes. Its analysis presents a specific challenge: distinguishing the target 2,6-substituted isomer from the thermodynamically favored 2-ethyl-4-nitroaniline byproduct.

This guide compares two validated methodologies: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) .

  • The Verdict: RP-HPLC is the recommended "Gold Standard" for final product release due to its ability to handle thermally labile nitro-groups and resolve positional isomers without derivatization.

  • The Alternative: GC-FID is superior for process monitoring of volatile organic precursors (e.g., 2-ethylaniline) but suffers from potential thermal degradation of the nitro group if injector temperatures are uncontrolled.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The Primary Protocol for Purity & Isomer Resolution

Scientific Rationale

2-E-6-NA is a weak base with significant lipophilicity due to the ethyl group. The "Ortho Effect"—steric hindrance provided by the ethyl group at position 2 and the nitro group at position 6—creates a distinct dipole moment compared to the 4-nitro isomer. We exploit this using a C18 stationary phase which separates based on hydrophobic interaction and steric selectivity.

Detailed Protocol
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress amine ionization)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B; 2-15 min: Linear ramp to 80% B; 15-20 min: Hold 80% B
Detection UV-PDA at 254 nm (primary) and 230 nm (secondary for impurities)
Temperature 30°C (Controlled)
Injection Vol 5-10 µL
Critical Control Point: Isomer Resolution

The 2-ethyl-4-nitroaniline isomer is flatter and interacts more strongly with the C18 phase, typically eluting after the sterically crowded this compound.

  • Target Retention Time (2-E-6-NA): ~8.5 min

  • Impurity Retention Time (2-E-4-NA): ~9.8 min

  • Resolution (Rs): Must be > 2.0.

Method B: Gas Chromatography (GC-FID)

The Process Control Method for Volatiles

Scientific Rationale

GC is favored for in-process checks where moisture content varies. However, nitroanilines are susceptible to thermal decomposition inside hot injectors. We utilize a "Pulsed Splitless" injection to minimize residence time in the liner.

Detailed Protocol
ParameterSpecification
Column DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split/Splitless @ 240°C. Liner: Ultra-Inert, deactivated wool.
Detector FID @ 300°C
Oven Program 60°C (1 min) → 20°C/min to 180°C → 5°C/min to 260°C (Hold 3 min)
Injection 1 µL, Split ratio 20:1 (for high conc.) or Splitless (for trace analysis)
Troubleshooting Thermal Instability

If peak tailing or broadness is observed for the nitroaniline peak, it indicates adsorption or degradation in the liner.

  • Corrective Action: Replace liner with a Siltek/Sulfinert deactivated liner. Ensure inlet temperature does not exceed 250°C.

Cross-Validation Data Summary

The following data represents typical performance metrics derived from validation studies of alkyl-nitroanilines (e.g., 2-methyl-6-nitroaniline analogs).

Validation ParameterRP-HPLC (UV @ 254nm)GC-FIDComparison Note
Linearity (R²) > 0.9995 (10 - 500 ppm)> 0.9990 (50 - 1000 ppm)HPLC offers better linearity at lower concentrations.
Limit of Quantitation (LOQ) 0.5 ppm5.0 ppmHPLC is 10x more sensitive for trace impurities.
Precision (RSD, n=6) < 0.5%< 1.5%GC variation is higher due to inlet discrimination.
Recovery (Spike) 98.5% - 101.5%95.0% - 103.0%GC recovery fluctuates with liner cleanliness.
Selectivity Excellent for IsomersExcellent for VolatilesGC separates solvent residues better; HPLC separates isomers better.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and the specific workflow for validating 2-E-6-NA.

Diagram 1: Method Selection Decision Matrix

MethodSelection Start Start: this compound Analysis SampleType What is the Sample Matrix? Start->SampleType ProcessStream Crude Reaction Mix (High Solvents/Precursors) SampleType->ProcessStream In-Process FinalProduct Crystallized Solid (Purity Check) SampleType->FinalProduct QC Release CheckVolatiles Check: Are impurities volatile? ProcessStream->CheckVolatiles CheckIsomers Check: Isomer Separation Critical? FinalProduct->CheckIsomers GC_FID Method B: GC-FID (Best for Volatiles) CheckVolatiles->GC_FID Yes HPLC Method A: RP-HPLC (Best for Purity/Isomers) CheckVolatiles->HPLC No (Thermally Labile) CheckIsomers->GC_FID No (Rapid Screen) CheckIsomers->HPLC Yes (High Res Required)

Caption: Decision matrix for selecting between HPLC and GC based on sample stage (In-process vs. Final QC).

Diagram 2: HPLC Validation Workflow (Isomer Specific)

HPLCWorkflow cluster_QC System Suitability Criteria Sample Sample Preparation (Dissolve in Acetonitrile) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Separation C18 Column Separation (Ortho-effect Selectivity) Inject->Separation Detect PDA Detection (Spectrum Confirmation) Separation->Detect Data Data Analysis (Resolution > 2.0 check) Detect->Data Criteria 1. Tailing Factor < 1.5 2. Theoretical Plates > 5000 3. RSD of Area < 1.0% Data->Criteria

Caption: Step-by-step HPLC workflow emphasizing filtration and system suitability criteria for isomer resolution.

References & Authoritative Grounding

The protocols above are synthesized from validated methods for nitroaniline derivatives and EPA standard operating procedures.

  • Li, X., et al. "Synthesis technique of 2-methyl-6-nitroaniline." Journal of Energetic Materials (via ResearchGate). (Provides the foundational synthesis and property analysis for the methyl-analog, directly applicable to the ethyl-variant).

  • U.S. EPA. "Method 8131: Aniline and Selected Derivatives by Gas Chromatography." SW-846 Test Methods for Evaluating Solid Waste. (Establishes the standard for GC analysis of nitroanilines, including thermal stability warnings).

  • Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE-HPLC." Application Note 292. (Validates the RP-HPLC approach for polar nitroanilines).

  • Sigma-Aldrich. "2-Ethyl-6-methylaniline Product Specification & precursors." (Provides physical property data for the downstream product to validate precursor purity requirements).

Safety Operating Guide

Personal protective equipment for handling 2-Ethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols for handling 2-Ethyl-6-nitroaniline , a compound presenting severe risks of cutaneous absorption and methemoglobinemia.[1][2] This document is structured for researchers requiring immediate, actionable safety intelligence.

Executive Hazard Analysis: The Silent Hypoxia Threat

This compound belongs to the nitroaniline class, a group of chemicals known as "silent killers" in industrial hygiene.[1] Unlike simple irritants, the primary threat is systemic rather than local.

  • Mechanism of Toxicity: Upon absorption (skin, inhalation, or ingestion), the nitro group is metabolized, oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺).[1][3] This renders red blood cells incapable of transporting oxygen.[4]

  • The Danger Zone: Cyanosis (blue lips/fingernails) typically appears only when methemoglobin levels exceed 15-20%.[1] At this point, the researcher is already systemically compromised.

  • Key H-Codes (Class Inference): H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H373 (Damage to organs/blood system).[1][5]

The PPE Firewall: Selection Matrix

Standard laboratory PPE is insufficient for nitroanilines due to their high lipophilicity and rapid skin permeation.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Splash) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Nitroanilines permeate thin rubber.[1] Double gloving provides a "sacrificial" outer layer and visual contrast if the outer glove tears.
Hand Protection (Immersion) Silver Shield / 4H (Laminate) or Butyl Rubber Standard nitrile has a breakthrough time of <15 mins for many nitro-solvents.[1] Laminate film offers >480 min protection.
Respiratory P100 / N99 Particulate Respirator (Solids) or ABEK1 Filter (Solutions)Dust is the primary vector during weighing.[1] If heated or in solution, organic vapor cartridges are mandatory.
Body Defense Tyvek® 400 (or higher) Lab Coat/Sleeves Cotton lab coats absorb and hold the chemical against the skin, increasing absorption rates.[1] Impervious sleeves are critical.[1]
Eye/Face Chemical Goggles + Face Shield Safety glasses allow side-entry of dust/vapors.[1] Full enclosure is required to prevent ocular absorption.[2]
Decision Logic: PPE Selection Workflow

Figure 1: Decision tree for selecting the appropriate protective gear based on the state of matter and experimental scale.

PPE_Selection Start Handling this compound State Determine State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Conc Concentration / Volume? Liquid->Conc Hood Work in Fume Hood Only DustRisk->Hood Always Resp_Solid PPE: Double Nitrile + N95/P100 Hood->Resp_Solid HighExp High Conc (>1%) or Heated Conc->HighExp LowExp Dilute (<1%) / Cold Conc->LowExp Laminate REQUIRED: Silver Shield/Laminate Gloves + Tyvek Sleeves HighExp->Laminate Nitrile Double Nitrile (Change every 15 mins) LowExp->Nitrile

Caption: Workflow for selecting PPE based on physical state and exposure potential. Note the requirement for Laminate gloves in high-risk scenarios.

Operational Protocol: Handling & Synthesis
Phase A: Weighing & Transfer (Highest Risk) [1]
  • Engineering Control: Use a static-free balance enclosure inside a certified chemical fume hood.[1]

  • Static Mitigation: Nitro compounds can be static-sensitive.[1] Use an ionizing gun or anti-static brush before transferring powder.[1]

  • Technique: Do not use spatulas that are difficult to clean. Use disposable weighing boats and plastic spatulas that can be incinerated as hazardous waste.

Phase B: Solubilization
  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, Methanol), the permeation rate through gloves increases drastically.

  • The "15-Minute Rule": If using standard nitrile gloves, assume they are contaminated immediately upon splash. Change gloves every 15 minutes of active handling, even if no splash is visible.

Phase C: Decontamination
  • Surface Wipe: Wipe all surfaces with a surfactant-based cleaner (soap/water) followed by an alcohol wipe.[1] Dispose of wipes as hazardous waste.

  • Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure skin never touches the outer glove surface.

Emergency Response: The "Blue Lip" Protocol

If exposure is suspected, immediate action is required to prevent hypoxia.

Figure 2: Emergency response pathway for suspected nitroaniline exposure.

Emergency_Response Exposure Suspected Exposure (Skin/Inhalation) Decon 1. Immediate Decon Wash with Soap/Water (15 min) Exposure->Decon Alert 2. Alert Personnel Do NOT work alone Decon->Alert Monitor 3. Monitor for Cyanosis (Blue lips, headache, fatigue) Alert->Monitor Medical 4. Emergency Medical Help Mention: 'Methemoglobinemia' Monitor->Medical Treatment Clinical Treatment: Methylene Blue Medical->Treatment

Caption: Critical response steps for exposure. Early identification of cyanosis and communication of "Methemoglobinemia" to medical staff is vital.

Disposal & Waste Management

Do not pour down the drain. Nitroanilines are toxic to aquatic life with long-lasting effects (H411).[1]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated container labeled "Toxic Solid - Nitroaniline Contaminated." [1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" waste streams depending on the solvent used. Do not mix with oxidizers (e.g., Nitric Acid) as nitroanilines can react violently.[1]

  • Destruction: The preferred method of disposal is High-Temperature Incineration with scrubber systems to manage nitrogen oxide (NOx) emissions.

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7423, 3-Nitroaniline (Class Proxy).[1] Retrieved from [Link][1]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: p-Nitroaniline.[1][6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Work-related causes and controls. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.